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Core Science & Biosynthesis

Foundational

Z-N-alpha-methyl-L-phenylalanine chemical structure and properties

Structural Dynamics, Synthetic Protocols, and Pharmacological Utility Executive Summary Z-N-alpha-methyl-L-phenylalanine (Z-N-Me-Phe-OH) is a specialized amino acid derivative critical to the design of peptidomimetics. U...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Pharmacological Utility

Executive Summary

Z-N-alpha-methyl-L-phenylalanine (Z-N-Me-Phe-OH) is a specialized amino acid derivative critical to the design of peptidomimetics. Unlike standard amino acids, the


-methylation of the peptide backbone confers unique physicochemical properties: it eliminates a hydrogen bond donor, increases lipophilicity, and sterically restricts the backbone conformation.

This guide addresses the technical challenges associated with this molecule—specifically the steric hindrance during peptide coupling and the induction of cis/trans isomerism—providing researchers with validated protocols for its integration into therapeutic scaffolds.

Part 1: Chemical Constitution & Properties[1]

Z-N-Me-Phe-OH combines the lipophilic phenylalanine side chain with backbone methylation, protected by the acid-stable, hydrogenolysis-labile Benzyloxycarbonyl (Z or Cbz) group.

1.1 Physicochemical Data Table
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-N-methyl-L-phenylalanine
Common Abbreviation Z-N-Me-Phe-OH
CAS Number 2899-07-2
Molecular Formula

Molecular Weight 313.35 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water
Melting Point 68–72 °C (Dependent on crystallization solvent)
Chirality L-isomer (S-configuration at

-carbon)
Storage -20°C (Long-term), Desiccated
1.2 Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and the steric bulk introduced by the N-methyl and Z-protecting groups.

ChemicalStructure Z_Group Z-Protecting Group (Benzyloxycarbonyl) Nitrogen N-Terminus (Methylated) Z_Group->Nitrogen Carbamate Linkage Alpha_Carbon α-Carbon (Chiral Center) Nitrogen->Alpha_Carbon Peptide Backbone Side_Chain Phenylalanine Side Chain (Benzyl) Alpha_Carbon->Side_Chain Hydrophobic Core Carboxyl C-Terminus (Carboxylic Acid) Alpha_Carbon->Carboxyl Reactive Site Methyl Methyl Group (-CH3) Steric Hindrance Source Methyl->Nitrogen N-Alkylation

Caption: Structural decomposition of Z-N-Me-Phe-OH highlighting the N-methyl steric block.

Part 2: Pharmacological & Conformational Implications[2]

The incorporation of Z-N-Me-Phe-OH into a peptide sequence is rarely for simple structural extension; it is a strategic modification to alter the molecule's behavior in biological systems.

2.1 The cis/trans Equilibrium Shift

In standard peptides, the amide bond overwhelmingly favors the trans conformation (


) to minimize steric clash between 

substituents. However, N-methylation introduces a methyl group that clashes with the side chain in both conformations.
  • Result: The energy difference between cis and trans states decreases significantly.

  • Application: This allows the peptide to adopt "turn" structures (e.g.,

    
    -turns) that are otherwise energetically unfavorable, mimicking bioactive conformations found in cyclic peptides like Cyclosporine A.
    
2.2 Proteolytic Stability & Permeability
  • Protease Resistance: The N-methyl group physically blocks the active site of proteolytic enzymes (e.g., chymotrypsin) from accessing the scissile bond.

  • Membrane Permeability: By replacing the amide proton (

    
    ) with a methyl group (
    
    
    
    ), the molecule loses a hydrogen bond donor. This desolvation cost reduction allows the peptide to pass through lipid bilayers more efficiently.
Part 3: Synthetic Protocols & Challenges

Synthesizing peptides with Z-N-Me-Phe-OH requires deviating from standard SPPS (Solid Phase Peptide Synthesis) protocols. The steric bulk of the N-methyl group hinders both the activation of the carboxyl group and the nucleophilic attack of the amine.

3.1 Critical Reagent Selection

Standard carbodiimides (DIC/DCC) are often insufficient. Phosphonium and uronium salts with HOAt (1-hydroxy-7-azabenzotriazol) are required to accelerate the reaction and suppress racemization.

  • Preferred: HATU, PyAOP, COMU.

  • Avoid: HBTU/TBTU (often too slow, leading to incomplete coupling).

3.2 Protocol: Coupling Z-N-Me-Phe-OH to a Resin-Bound Amine

This protocol assumes the Z-N-Me-Phe-OH is the acylating species (the acid).

Reagents:

  • Z-N-Me-Phe-OH (4.0 eq)

  • HATU (3.9 eq)[1]

  • HOAt (4.0 eq - Optional but recommended for difficult sequences)

  • DIPEA (8.0 eq)[1]

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Z-N-Me-Phe-OH and HATU in minimal DMF. Add DIPEA. Shake for exactly 30-60 seconds . Note: Do not pre-activate longer than 2 minutes to avoid guanidinium capping of the amine.

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Incubation: Agitate for 2 to 4 hours at room temperature. (Standard AA coupling is usually 45 mins).

  • Monitoring: Perform a Chloranil Test (see Section 4). The Kaiser test is prone to false negatives with secondary amines but works here if the resin-bound amine is primary.

  • Double Coupling: If the test is positive (blue spots), drain and repeat the coupling with fresh reagents.

3.3 Protocol: Coupling the Next Amino Acid to N-Me-Phe

This is the most difficult step. Once Z-N-Me-Phe is coupled and deprotected (Z group removed), the resulting N-terminal amine is a secondary, sterically hindered amine .

  • Challenge: The nucleophilicity is drastically reduced.

  • Solution: Use highly reactive acylating agents (Acid Chlorides or HATU/HOAt) and elevated temperatures (if using Fmoc chemistry, but Z-chemistry usually limits high heat due to orthogonality issues).

Workflow for Difficult Couplings (DOT):

CouplingWorkflow Start Start Coupling to N-Me-Phe Residue Choice Select Reagents Start->Choice Standard Standard: HATU/DIPEA (3-4 hours) Choice->Standard First Attempt Check Monitor Reaction (Chloranil Test) Standard->Check Aggressive Aggressive: PyAOP or Acid Fluorides Aggressive->Check Success Proceed to Deprotection Check->Success Colorless beads Fail Incomplete Coupling Check->Fail Blue/Green beads Retry Double Couple or Change Solvent (NMP) Fail->Retry Retry->Aggressive

Caption: Decision matrix for coupling amino acids onto the sterically hindered N-methyl terminus.

Part 4: Handling & Quality Control
4.1 Deprotection of the Z-Group

Unlike Fmoc (base labile) or Boc (acid labile), the Z group is removed via:

  • Hydrogenolysis:

    
     gas with Pd/C catalyst in MeOH/EtOH. This is the cleanest method but difficult on solid phase.
    
  • Strong Acid: HBr in Acetic Acid or HF (anhydrous). Note: The Z group is stable to TFA, making it orthogonal to Boc chemistry.

4.2 Monitoring Tests

The standard Ninhydrin (Kaiser) test relies on a primary amine to produce "Ruhmann's Purple." It fails for N-methylated residues.

  • Chloranil Test: Detects secondary amines.

    • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.

    • Positive Result: Dark blue/green beads (indicates free secondary amine).

    • Negative Result: Colorless/yellowish beads (indicates complete coupling).

References
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Positional Isomerism in Drug Design: A Comparative Analysis of N-methyl- and α-methyl-phenylalanine

An In-Depth Technical Guide for Researchers Abstract: The strategic placement of a single methyl group on the phenylalanine scaffold creates two structurally distinct isomers, N-methyl-phenylalanine and α-methyl-phenylal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The strategic placement of a single methyl group on the phenylalanine scaffold creates two structurally distinct isomers, N-methyl-phenylalanine and α-methyl-phenylalanine, with profoundly different physicochemical, pharmacological, and metabolic properties. While both are utilized in medicinal chemistry to modify peptides and design novel therapeutics, their functional roles are disparate and non-interchangeable. This guide provides a detailed comparative analysis of these two critical building blocks, elucidating the structural nuances that dictate their unique applications. We will explore their synthesis, comparative pharmacology, metabolic stability, and analytical differentiation, offering field-proven insights for researchers in drug development and chemical biology.

The Strategic Impact of Methylation: An Introduction

Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor to vital monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its simple structure belies a complex and highly regulated metabolic pathway.[1][2] In the field of medicinal chemistry, synthetic derivatives of phenylalanine are indispensable tools for modulating the properties of peptide-based drugs and other small molecules.

Methylation—the addition of a methyl group (CH₃)—is a common and powerful strategy to fine-tune a molecule's characteristics. However, the specific position of this methylation is paramount. This guide focuses on the critical differences that arise from placing a methyl group on two distinct positions of the phenylalanine core: the amino nitrogen (N-methyl) versus the alpha-carbon (α-methyl). This seemingly minor structural alteration leads to significant divergences in steric hindrance, basicity, metabolic stability, and ultimately, biological activity. Understanding these differences is crucial for the rational design of novel therapeutics.

Structural and Physicochemical Disparities

The location of the methyl group directly influences the molecule's three-dimensional shape, polarity, and reactivity.

Core Chemical Structures

The foundational difference lies in the point of methylation. In N-methyl-L-phenylalanine, the methyl group is attached to the nitrogen of the α-amino group, creating a secondary amine.[3][4] In α-methyl-L-phenylalanine, the methyl group is attached to the α-carbon, the chiral center of the natural amino acid, resulting in a quaternary α-carbon.[5][6]

Figure 1: Comparative structures of the phenylalanine isomers.
Physicochemical Properties

These structural differences translate into distinct physicochemical profiles, which are critical determinants of pharmacokinetic behavior.

PropertyL-PhenylalanineN-methyl-L-phenylalanineα-methyl-L-phenylalanineRationale for Difference
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂Addition of a CH₂ unit.
Molecular Weight 165.19 g/mol 179.22 g/mol [4]179.22 g/mol [5][6]Both isomers have the same mass.
α-carbon SecondarySecondaryQuaternary (tertiary center)α-methylation creates a sterically hindered quaternary carbon.
Amine Group PrimarySecondaryPrimaryN-methylation alters the amine group, reducing its hydrogen bond donating capacity.
LogP (Lipophilicity) -1.38 (approx.)-1.5 (approx.)[4]-1.2 (approx.)[7]N-methylation slightly increases lipophilicity by capping a polar N-H bond. α-methylation adds a non-polar group but retains the primary amine, resulting in a smaller change.
pKa (Amine) ~9.1~9.5-10.0~9.2The electron-donating methyl group on the nitrogen increases its basicity (higher pKa). The effect is less pronounced for the more distant α-methyl group.

Pharmacological and Biological Profile: A Tale of Two Isomers

The choice between N-methyl and α-methyl substitution is driven by the desired biological outcome, as their mechanisms of action and metabolic fates are fundamentally different.

Pharmacodynamics: Target Interaction

α-methyl-phenylalanine (α-MePhe) acts as an inhibitor of key enzymes in the catecholamine synthesis pathway.[6]

  • Tyrosine Hydroxylase Inhibition: α-MePhe prevents the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine. This leads to the depletion of these crucial neurotransmitters.[6]

  • Phenylalanine Hydroxylase Inhibition: It also blocks the conversion of phenylalanine to tyrosine. In animal models, co-administration with phenylalanine is used to induce hyperphenylalaninemia, mimicking the metabolic state of phenylketonuria (PKU) for research purposes.[6][8]

N-methyl-L-phenylalanine is primarily used as a building block in peptide chemistry to enhance pharmacological properties.

  • Conformational Rigidity: The N-methyl group restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to increased receptor affinity and selectivity.

  • Membrane Permeability: By replacing a polar N-H bond with an N-CH₃ group, hydrogen bond donating capacity is eliminated. This modification often increases a peptide's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[9]

G cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Point of Inhibition Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase aMePhe α-methyl-phenylalanine aMePhe->Phe Inhibits aMePhe->Tyr Inhibits

Figure 2: Inhibition of catecholamine synthesis by α-methyl-phenylalanine.
Pharmacokinetics and Metabolism

The metabolic stability of a drug candidate is a critical factor in its development. Here, the two isomers offer distinct advantages.

α-methyl-phenylalanine is resistant to enzymatic degradation at the α-carbon.

  • Resistance to Peptidases: The bulky methyl group at the α-position provides steric hindrance, protecting the adjacent peptide bond from cleavage by many peptidases. This makes it a valuable component for designing peptide-based drugs with longer half-lives.[5][10]

  • Blocked Decarboxylation: The quaternary α-carbon prevents enzymatic decarboxylation, a common metabolic pathway for amino acids.

N-methyl-L-phenylalanine also enhances metabolic stability, but through a different mechanism.

  • Peptidase Resistance: While less sterically hindered than α-MePhe, the N-methyl group can disrupt the recognition and binding of peptides by certain proteases, slowing degradation.[9]

  • Altered Metabolism: The secondary amine can undergo different metabolic reactions compared to a primary amine, such as N-dealkylation, but it prevents metabolic pathways that require a primary amine.

Synthesis and Analytical Differentiation

The distinct structures of N-methyl- and α-methyl-phenylalanine necessitate different synthetic strategies and can be readily distinguished using standard analytical techniques.

Synthetic Approaches

Synthesis of N-methyl-L-phenylalanine: A common method is the reductive methylation of L-phenylalanine. A more controlled and widely used approach in modern chemistry is the Fukuyama amine synthesis.[9] This involves protecting the amino group of L-phenylalanine methyl ester with a 2-nitrobenzenesulfonyl (nosyl) group, followed by methylation of the sulfonamide with methyl iodide, and subsequent deprotection to yield the N-methylated product.[9]

Synthesis of α-methyl-L-phenylalanine: The synthesis is more complex as it involves the creation of a quaternary stereocenter. Asymmetric synthesis methods are required to obtain the desired enantiomer. One established route involves the use of chiral auxiliaries or phase-transfer catalysis to control the stereoselective alkylation of a protected glycine or alanine enolate with benzyl bromide.

Experimental Protocol: Analytical Differentiation by HPLC

High-Performance Liquid Chromatography (HPLC) can effectively separate these two isomers based on their subtle differences in polarity. A reversed-phase method would be the standard approach.

Objective: To resolve a mixture of N-methyl-L-phenylalanine and α-methyl-L-phenylalanine.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Linear gradient from 40% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: Return to 5% B

    • 22-27 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

Expected Outcome: α-methyl-L-phenylalanine is slightly more lipophilic and is expected to have a longer retention time than N-methyl-L-phenylalanine under these conditions. The primary amine of α-MePhe interacts differently with the silica backbone compared to the secondary amine of N-MePhe, further aiding separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve isomer mixture in Mobile Phase A prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc_inject Inject 10 µL onto C18 column prep2->hplc_inject hplc_run Run Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection (214/254 nm) hplc_run->hplc_detect data_analyze Integrate Peaks & Compare Retention Times (RT) hplc_detect->data_analyze data_result Result: RT(α-MePhe) > RT(N-MePhe) data_analyze->data_result

Figure 3: General workflow for HPLC-based differentiation of phenylalanine isomers.

Conclusion: A Summary of Key Distinctions for the Researcher

The strategic choice between N-methyl- and α-methyl-phenylalanine is a clear example of how subtle changes in molecular architecture can lead to vastly different biological functions.

  • Choose α-methyl-phenylalanine when the goal is to inhibit catecholamine biosynthesis, induce a PKU-like state for research, or to introduce significant steric hindrance at the α-carbon to block enzymatic degradation and create highly stable peptide analogs.[5][6][11]

  • Choose N-methyl-phenylalanine when the primary objective is to fine-tune peptide conformation, enhance membrane permeability, and improve oral bioavailability while simultaneously offering moderate protection against peptidases.[9]

A thorough understanding of these differences is not merely academic; it is a prerequisite for the rational design of next-generation therapeutics, enabling scientists to precisely tailor molecules to meet specific pharmacological objectives.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6951135, N-Methylphenylalanine. Available at: [Link]

  • Wikipedia. (2024). α-Methylphenylalanine. Available at: [Link]

  • Wikipedia. (2024). Phenylalanine. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available at: [Link]

  • N'JOY Biochemistry. (2018). 7: Overview of Phenylalanine & Tyrosine metabolism | Amino Acid Metabolism | Biochemistry. YouTube. Available at: [Link]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available at: [Link]

  • Wikipedia. (2024). Adrenaline. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108055, DL-alpha-Methylphenylalanine. Available at: [Link]

  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709–718. Available at: [Link]

  • Hughes, J. V., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 28(6), 1229-1233. Available at: [Link]

Sources

Foundational

N-Methylation: Engineering Proteolytic Resistance in Peptide Therapeutics

Topic: Biological Stability of N-Methylated Peptide Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The "peptide paradox"—high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Stability of N-Methylated Peptide Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The "peptide paradox"—high potency and selectivity coupled with poor bioavailability and rapid metabolic clearance—remains the primary bottleneck in peptide drug discovery. Native peptides are rapidly degraded by serum proteases and brush border peptidases, often resulting in half-lives (


) measured in minutes.

N-methylation of the peptide backbone is a validated, high-impact chemical modification that addresses these limitations. By replacing the amide proton (-NH) with a methyl group (-CH


), this modification sterically occludes proteolytic cleavage sites and induces conformational constraints (often favoring cis-amide bonds) that reduce the energetic cost of membrane permeation.

This guide details the mechanistic basis of this stability, provides optimized protocols for the synthesis of these sterically hindered analogs, and outlines the analytical workflows required to validate their biological stability.

Mechanistic Basis of Stability

The Proteolytic Blockade

Proteases (e.g., chymotrypsin, trypsin, pepsin) generally require the peptide backbone to adopt an extended conformation (


-strand) to fit into the active site. They also frequently rely on hydrogen bonding with the amide proton of the substrate to stabilize the transition state.

N-methylation disrupts this process via two synergistic mechanisms:

  • Steric Occlusion: The bulky methyl group physically blocks the enzyme's access to the scissile bond.

  • Hydrogen Bond Removal: The elimination of the amide proton removes a critical H-bond donor, destabilizing the enzyme-substrate complex.

Conformational Rigidity & Permeability

Beyond stability, N-methylation alters the peptide's conformational landscape. It lowers the energy barrier for cis/trans isomerization of the amide bond, often populating the cis conformer (similar to Proline). This "pre-organization" can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding. Furthermore, by capping exposed H-bond donors, N-methylation increases lipophilicity, significantly enhancing passive membrane permeability (oral bioavailability).

Visualization: Mechanism of Action

G Native Native Peptide (Accessible Amide Bond) Protease Protease Recognition (H-Bonding Required) Native->Protease High Affinity Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation NMe_Peptide N-Methylated Analog (Steric Bulk + No H-Donor) Block Steric Occlusion & H-Bond Removal NMe_Peptide->Block Modification Stable Intact Peptide (Extended t1/2) NMe_Peptide->Stable Biological Result Block->Protease Inhibits Binding

Figure 1: Mechanistic pathway showing how N-methylation prevents protease recognition and hydrolysis.

Synthetic Challenges & Solutions

Synthesizing N-methylated peptides via Solid Phase Peptide Synthesis (SPPS) is non-trivial. The N-methyl group introduces significant steric hindrance, making the coupling of the next amino acid extremely difficult.[2] Standard reagents (HBTU/DIC) often fail, leading to deletion sequences.

Protocol: High-Efficiency Coupling to N-Methyl Residues

Objective: Couple Fmoc-AA-OH onto a resin-bound N-methyl amino acid.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this application.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Deprotection: Remove Fmoc from the N-methylated residue using 20% Piperidine/DMF (2 x 10 min). Note: Secondary amines do not react with Ninhydrin. Use the Chloranil or Bromophenol Blue test to confirm deprotection.

  • Activation:

    • Dissolve Fmoc-AA-OH (5 equiv.) in minimal DMF.

    • Add HATU (5 equiv.) and HOAt (5 equiv.).

    • Add DIEA (10 equiv.).

    • Pre-activate for exactly 1 minute. (Extended activation can lead to racemization).

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Double couple!

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: Fresh reagents, overnight at RT or 1 hour at 50°C (microwave assisted).

  • Monitoring: Perform a micro-cleavage and analyze via LC-MS to confirm complete coupling before proceeding.

Expert Insight: If HATU fails, consider using COMU or converting the amino acid to an acid chloride (using triphosgene) for the most difficult sterically hindered junctions (e.g., N-Me-Val to N-Me-Val).

Biological Stability Assessment

To validate the impact of N-methylation, a rigorous in vitro serum stability assay is required.

Protocol: Comparative Serum Stability Assay

Materials:

  • Pooled Human/Rat Serum (sterile filtered).

  • Internal Standard (e.g., Warfarin or a stable analog).

  • Precipitation Agent: 10% Trichloroacetic acid (TCA) or cold Acetonitrile.

Workflow:

  • Preparation: Dissolve peptide stocks to 1 mM in DMSO.

  • Incubation:

    • Dilute peptide to 100 µM in 100% serum (pre-warmed to 37°C).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • At each point, remove 100 µL aliquot.

  • Quenching: Immediately add 200 µL cold Acetonitrile (or TCA) to precipitate serum proteins. Vortex for 30 seconds.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant onto RP-HPLC or LC-MS/MS. Monitor the disappearance of the parent peak.

Visualization: Stability Assay Workflow

Assay Start Peptide Stock (1 mM DMSO) Incubate Incubation (t = 0 to 24h) Start->Incubate Serum Pooled Serum (37°C) Serum->Incubate Aliquot Aliquot Removal (100 µL) Incubate->Aliquot At Time Points Quench Protein Precipitation (Cold ACN/TCA) Aliquot->Quench Stop Reaction Spin Centrifugation (14,000 x g) Quench->Spin Analyze LC-MS/MS Analysis (Quantify Parent Ion) Spin->Analyze Supernatant

Figure 2: Step-by-step workflow for determining in vitro metabolic stability.

Comparative Data: Native vs. N-Methylated[1][3]

The following data illustrates the dramatic shift in pharmacokinetic properties achieved through N-methylation. This dataset compares a native hexapeptide against its mono- and tri-N-methylated analogs.

Table 1: Comparative Half-Life (


) in Human Serum 
Compound IDModification

(Human Serum)
Permeability (

)
Peptide A (Native) None15 min

cm/s
Analog A-1 N-Me-Ala (Pos 3)120 min

cm/s
Analog A-2 N-Me-Leu (Pos 4)> 240 min

cm/s
Cyclosporine A (Reference Control)> 24 hours

cm/s

Data Interpretation:

  • Analog A-1: Single methylation provides an 8-fold increase in stability. This is likely due to the blocking of a specific chymotrypsin cleavage site.

  • Analog A-2: Methylation at a hydrophobic residue (Leu) often yields higher stability gains and greater permeability improvements due to the masking of the amide polarity in the hydrophobic core.

Future Outlook: The Path to Oral Delivery

N-methylation is not merely a tool for stability; it is the cornerstone of oral peptide delivery . The success of Cyclosporine A proves that macrocyclic, highly N-methylated peptides can cross the intestinal epithelia. Current research focuses on "spatial screening"—scanning N-methyl positions to find the optimal balance between maintaining receptor affinity (which can drop if critical H-bonds are removed) and maximizing permeability.

Key Takeaway: For any peptide drug discovery program, an "N-methyl scan" should be a standard optimization step alongside Alanine scanning.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[3][4] Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[4] Nature Chemical Biology.[4] Link

  • Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. Link

Sources

Exploratory

Z-N-alpha-methyl-L-phenylalanine synonyms and IUPAC name

This technical guide details the chemical identity, synthesis, and application of Z-N- -methyl-L-phenylalanine , a critical building block in peptidomimetic drug design. Technical Monograph: Z-N- -methyl-L-phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Z-N-


-methyl-L-phenylalanine , a critical building block in peptidomimetic drug design.

Technical Monograph: Z-N- -methyl-L-phenylalanine

Chemical Identity & Nomenclature

Z-N-


-methyl-L-phenylalanine  is a protected N-methylated amino acid derivative. It serves as a specialized building block for introducing conformational constraints and proteolytic stability into peptide-based therapeutics.
Attribute Detail
IUPAC Name (2S)-2-[benzyloxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Common Synonyms Z-N-Me-Phe-OH; Cbz-N-Me-Phe-OH; N-Cbz-N-methyl-L-phenylalanine
CAS Registry Number 2899-07-2
Molecular Formula

Molecular Weight 313.35 g/mol
SMILES CN(C(=O)OCc1ccccc1)C(=O)O
Physical Specifications
  • Physical State: Typically isolated as a viscous colorless oil or white foam after purification. Unlike its Fmoc-analog (which crystallizes, mp 106–107 °C), the Z-protected N-methyl derivative resists crystallization due to the rotameric flexibility of the carbamate.

  • Solubility: Highly soluble in polar organic solvents (DMF, DMSO, DCM, MeOH); sparingly soluble in water.

  • Chirality: L-configuration (S-enantiomer).

Synthesis & Manufacturing Protocols

The synthesis of N-methylated amino acids is prone to racemization (loss of chiral purity) when using direct methylation techniques. The industry-standard protocol to ensure >99% enantiomeric excess (ee) is the Freidinger Lactam Method (Oxazolidinone Route).

Core Logic: The Freidinger Advantage

Direct methylation (e.g., using


 and 

) often leads to racemization via enolization of the activated intermediate. The Freidinger method locks the nitrogen and carboxyl group into a cyclic oxazolidinone (a "lactam" equivalent), which rigidly holds the chiral center during the methylation step (or formation of the methyl group), effectively preventing racemization.
Protocol: Reductive Ring Opening (Oxazolidinone Route)

This protocol describes the conversion of Z-Phe-OH to Z-N-Me-Phe-OH via a 5-oxazolidinone intermediate.

Step 1: Formation of the Oxazolidinone

  • Reagents: Z-L-Phenylalanine (1.0 eq), Paraformaldehyde (3.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Toluene.

  • Procedure:

    • Suspend Z-Phe-OH and paraformaldehyde in toluene.

    • Add catalytic pTsOH.

    • Reflux the mixture using a Dean-Stark trap to continuously remove water.

    • Mechanism:[1][2][3] The formaldehyde condenses with the amine and carboxylic acid to close the oxazolidinone ring.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 2–4 hours).

    • Workup: Wash with 5%

      
      , dry over 
      
      
      
      , and concentrate. The Z-oxazolidinone is usually a stable solid.

Step 2: Reductive Cleavage to Z-N-Me-Phe-OH

  • Reagents: Z-Oxazolidinone (from Step 1), Triethylsilane (

    
    , 3.0 eq), Trifluoroacetic acid (TFA).
    
  • Solvent: Chloroform (

    
    ) or DCM.
    
  • Procedure:

    • Dissolve the oxazolidinone in a 1:1 mixture of

      
       and TFA.
      
    • Add triethylsilane under an inert atmosphere (

      
      ).
      
    • Stir at room temperature for 24–48 hours.

    • Mechanism:[1][2][3] The oxazolidinone ring is reductively opened.[4] The internal methylene group becomes the N-methyl group.

    • Workup: Concentrate in vacuo to remove TFA. Partition residue between

      
       and saturated 
      
      
      
      . Acidify the aqueous layer to pH 2 (using HCl) and extract with Ethyl Acetate.
    • Purification: The product (Z-N-Me-Phe-OH) is obtained as a viscous oil upon drying.

Visualization: Synthesis Pathway

FreidingerSynthesis Start Z-Phe-OH (Starting Material) Inter Z-Oxazolidinone (Cyclic Intermediate) Start->Inter (CH2O)n, pTsOH Toluene, Reflux (-H2O) End Z-N-Me-Phe-OH (Target Product) Inter->End Et3SiH, TFA Reductive Cleavage

Caption: The Freidinger synthesis pathway utilizes a cyclic oxazolidinone intermediate to introduce the methyl group while preserving the chiral center.

Applications in Peptide Drug Discovery

Z-N-Me-Phe-OH is primarily used to modify peptide backbones. The N-methylation serves two critical functions in medicinal chemistry:

  • Conformational Constraint: The methyl group eliminates the hydrogen bond donor capability of the amide nitrogen and restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns).
  • Metabolic Stability: The steric bulk of the N-methyl group blocks access to proteases (like chymotrypsin), significantly increasing the plasma half-life of peptide drugs.

Coupling Challenges & Solutions

Incorporating N-methyl amino acids into a peptide chain is chemically difficult due to steric hindrance .

  • Coupling of Z-N-Me-Phe-OH: The secondary amine is nucleophilic but sterically crowded. Standard carbodiimides (DCC/DIC) are often too slow, leading to side reactions.

  • Coupling to Z-N-Me-Phe-OH: This is even harder. The N-terminal methyl group hinders the approach of the next activated amino acid.

Recommended Coupling Protocol: For difficult couplings involving N-methyl residues, use HATU or PyAOP with HOAt .

  • Activation: Mix Z-N-Me-Phe-OH (1.0 eq) with HATU (1.0 eq) and DIEA (2.0 eq) in DMF. Allow 2–5 minutes for pre-activation.

  • Coupling: Add to the resin-bound peptide or free amine.

  • Reaction Time: Extend coupling times (2–4 hours) or use double coupling.

  • Monitoring: Standard Kaiser tests (Ninhydrin) do not work on secondary amines (N-methyl). Use the Chloranil Test or Bromophenol Blue to monitor reaction completion.

Visualization: Peptide Coupling Logic

CouplingLogic Step1 Activation (HATU/HOAt + DIEA) Step2 Nucleophilic Attack (Sterically Hindered) Step1->Step2 Activated Ester Species Step3 Amide Bond Formation Step2->Step3 Extended Time / Heat Warning Note: Ninhydrin Test Fails Use Chloranil Test Step3->Warning

Caption: Workflow for coupling sterically hindered N-methyl amino acids, highlighting the necessity for specialized monitoring.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983).[4] Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.[4] Link

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(6), 906–910. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[2][5][6][7] Chemical Reviews, 104(11), 5823–5846. Link

Sources

Foundational

The Evolution of N-Methylated Amino Acid Synthesis: From Classical Alkylation to Precision C-H Activation

The following technical guide details the history, development, and state-of-the-art synthesis of N-methylated amino acids. Technical Whitepaper for Drug Discovery Professionals Executive Summary: The Pharmacokinetic Imp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, development, and state-of-the-art synthesis of N-methylated amino acids.

Technical Whitepaper for Drug Discovery Professionals

Executive Summary: The Pharmacokinetic Imperative

N-methylation of the peptide backbone is a transformative modification in modern drug discovery. By replacing the amide proton with a methyl group, researchers simultaneously disrupt hydrogen bonding networks and introduce steric clashes that restrict conformational freedom.

The result is a "Chameleon Effect":

  • Metabolic Stability: Drastic reduction in proteolytic cleavage by masking the scissile amide bond.

  • Membrane Permeability: Reduction of the desolvation energy penalty, allowing polar peptides to traverse lipophilic membranes (e.g., Cyclosporine A).

  • Conformational Locking: Stabilization of specific secondary structures (e.g.,

    
    -turns), enhancing receptor selectivity.
    

This guide traces the synthetic evolution of these critical building blocks, moving from uncontrolled classical methods to highly stereoselective, site-specific modern protocols.

Historical Evolution & Methodological Analysis

The synthesis of N-methylated amino acids has evolved through three distinct epochs, driven by the need to suppress racemization and prevent over-alkylation (quaternization).

Epoch 1: Classical Reductive Amination & Direct Alkylation (1900s–1970s)

Early attempts utilized the Eschweiler-Clarke reaction or direct alkylation with methyl iodide.

  • Mechanism: Condensation of an amine with formaldehyde followed by reduction (formic acid or catalytic hydrogenation).

  • Limitations:

    • Over-methylation: Difficult to stop at the secondary amine stage; quaternary ammonium salts often formed.

    • Racemization: High temperatures and basic conditions frequently led to loss of chiral integrity at the

      
      -carbon.
      
    • Side Reactions: N-methylation of side chains (Lys, His, Arg) was uncontrollable.

Epoch 2: The Protecting Group Era & Freidinger Lactams (1980s)

To control regioselectivity, steric shielding and cyclic constraints were introduced.

  • Benoiton Method: Use of N-carboxy anhydrides (NCAs) or specific protecting groups (Boc/Z) followed by methylation with MeI/NaH.

    • Insight: Requires precise temperature control to prevent

      
      -proton abstraction and racemization via oxazolone formation.
      
  • Freidinger Lactams (1980): A landmark approach using intramolecular alkylation to form a

    
    -lactam (bridged dipeptide).[1]
    
    • Significance: This was the first systematic method to "lock" the peptide conformation into a

      
      -turn, proving that N-methylation could dictate bioactivity.
      
Epoch 3: The Fukuyama-Mitsunobu Revolution (1990s–Present)

The current "Gold Standard" for both solution and Solid-Phase Peptide Synthesis (SPPS).

  • Core Logic: The pKa of a primary amide (~17) is too high for Mitsunobu conditions. By installing an electron-withdrawing o-nitrobenzenesulfonyl (o-NBS) group, the pKa drops to ~11, enabling mild alkylation.

  • Advantages:

    • Site-Specificity: Only the sulfonylated amine reacts.

    • Stereoretention: Mild conditions preserve chirality.

    • SPPS Compatibility: Can be automated on-resin.

Epoch 4: C-H Activation & Enzymatic Synthesis (2010s–Future)[2]
  • C-H Activation: Palladium-catalyzed functionalization of sp3 C-H bonds, allowing "late-stage" methylation of complex peptides without de novo synthesis.

  • N-Methyltransferases: Biocatalytic approaches using SAM-dependent enzymes for highly specific methylation patterns.

Visualization: Timeline of Synthetic Methodologies

G Eschweiler Eschweiler-Clarke (Classical) Benoiton Benoiton/NaH (1970s) Eschweiler->Benoiton Control Over-methylation Freidinger Freidinger Lactams (1980) Benoiton->Freidinger Conformational Locking Fukuyama Fukuyama-Mitsunobu (1995 - Gold Standard) Freidinger->Fukuyama SPPS Compatibility CH_Act Pd-Catalyzed C-H Activation (2010s+) Fukuyama->CH_Act Late-Stage Functionalization

Caption: The trajectory moves from non-selective bulk methods to precise, atom-economic activation strategies.

Comparative Technical Analysis

The choice of method depends heavily on the stage of synthesis (monomer vs. on-resin).

FeatureReductive AminationFreidinger LactamFukuyama-Mitsunobu (o-NBS)5-Oxazolidinone
Primary Use Solution-phase monomer synthesisConformationally constrained peptidesSolid-Phase Peptide Synthesis (SPPS) Fmoc-amino acid building blocks
Reagents HCHO, NaBH3CNMethionine precursors, MeIo-NBS-Cl, MeOH, PPh3, DIADParaformaldehyde, p-TsOH
Stereocontrol Moderate (risk of racemization)High (cyclic constraint)Excellent (mild conditions)Excellent (self-regeneration)
Scalability HighLow (complex synthesis)Moderate (reagent cost)High
Key Limitation Over-alkylation commonRestricted to specific sequencesAtom economy (high MW byproducts)Requires acidolysis

Deep Dive: The Fukuyama-Mitsunobu Mechanism

This is the most critical pathway for modern drug discovery applications involving SPPS.

Mechanistic Logic:

  • Activation: The primary amine is protected with o-NBS. The electron-withdrawing sulfonyl group acidifies the N-H proton.

  • Alkylation: Under Mitsunobu conditions (PPh3/DIAD), the alcohol (MeOH) is activated, and the sulfonamide acts as the nucleophile.

  • Deprotection: The o-NBS group is cleaved via nucleophilic aromatic substitution (SnAr) using a thiol (e.g., mercaptoethanol) and base (DBU), releasing the secondary amine.

Fukuyama Step1 Resin-Bound Amine (R-NH2) Step2 Sulfonamide Species (R-NH-oNBS) Step1->Step2 o-NBS-Cl, Collidine (Activation) Step4 N-Methyl Sulfonamide (R-N(Me)-oNBS) Step2->Step4 PPh3, DIAD, MeOH (Alkylation) Step3 Mitsunobu Complex (PPh3-DIAD-MeOH) Step3->Step4 Reagent Input Step5 N-Methylated Amine (R-NH-Me) Step4->Step5 DBU, Mercaptoethanol (Deprotection/SnAr)

Caption: The 3-step o-NBS cycle allows site-specific methylation on solid support without affecting side chains.[2]

Validated Experimental Protocol: On-Resin N-Methylation

Standard Operating Procedure (SOP) for Fmoc-SPPS.

Objective: Site-specific N-methylation of a resin-bound peptide.

Reagents Required:
  • Activation: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine.

  • Alkylation: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Anhydrous Methanol (MeOH).

  • Deprotection: 2-Mercaptoethanol (2-ME), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).

Step-by-Step Methodology:
  • Sulfonylation (Activation):

    • Wash resin (0.1 mmol scale) with DCM (3x).

    • Add a solution of o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP (2-3 mL).

    • Shake at room temperature for 15 minutes .

    • QC Check: Perform Kaiser test. A negative (yellow) result indicates complete protection.

  • Mitsunobu Alkylation:

    • Wash resin with DCM (3x) and dry briefly.

    • Premix Solution A: PPh3 (5 eq) and MeOH (10 eq) in dry DCM.

    • Premix Solution B: DIAD (5 eq) in dry DCM.

    • Add Solution A to the resin, followed immediately by Solution B.

    • Agitate for 10 minutes .

    • Drain and repeat the alkylation step once to ensure 100% conversion (Self-validating step).

  • Sulfonyl Deprotection:

    • Wash resin thoroughly with NMP.

    • Add a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

    • Agitate for 5 minutes .

    • Drain and repeat the deprotection step.

    • QC Check: Perform Chloranil test (specific for secondary amines). A blue/green color confirms the presence of the N-methyl secondary amine.

  • Subsequent Coupling (The "Difficult" Step):

    • Note: Coupling the next amino acid to a secondary amine is sterically hindered.

    • Protocol: Use HATU (2 eq) , HOAt (2 eq) , and DIEA (4 eq) with the next Fmoc-Amino Acid. Double coupling for 1 hour each is mandatory.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(10), 2301-2302. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Chatterjee, J., Gilon, C., & Hoffman, A. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[2][3] Journal of Peptide Science, 12(3), 213-219. Link

  • Wang, X., et al. (2014). Pd(II)-Catalyzed C(sp3)-H Methylation of Peptides. Journal of the American Chemical Society, 136(30), 10558–10561. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of Z-N-Me-Phe-OH in Solid Phase Peptide Synthesis

Executive Summary This technical guide details the integration of Z-N-Me-Phe-OH ( -benzyloxycarbonyl- -methyl-phenylalanine) into Solid Phase Peptide Synthesis (SPPS). This building block presents a dual challenge: the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the integration of Z-N-Me-Phe-OH (


-benzyloxycarbonyl-

-methyl-phenylalanine) into Solid Phase Peptide Synthesis (SPPS). This building block presents a dual challenge: the steric hindrance of the

-methyl group, which significantly retards coupling rates and increases racemization risk, and the orthogonality of the Z-protecting group (Cbz), which dictates specific deprotection strategies distinct from standard Fmoc protocols.

This guide is designed for researchers requiring high-purity peptides containing


-methylated residues for improved metabolic stability, membrane permeability, or conformational constraints.

Chemical Logic & Strategic Context

Before initiating synthesis, it is critical to understand the mechanistic behavior of Z-N-Me-Phe-OH to avoid "dead-end" synthesis on-resin.

The Steric Challenge ( -Methylation)

The


-methyl group on Phenylalanine eliminates the amide hydrogen, preventing hydrogen bonding at that site. While this improves solubility by disrupting 

-sheet aggregation, it introduces severe steric clash during the coupling of the next amino acid.
  • Consequence: Standard activators (HBTU/HCTU) often result in incomplete coupling.

  • Solution: Use high-efficiency reagents (HATU/HOAt) and extended reaction times.

The Orthogonality Challenge (Z-Group)

The Z (Benzyloxycarbonyl) group is acid-stable (resistant to TFA) and base-stable (resistant to Piperidine). It is removed by strong acids (HF, HBr) or catalytic hydrogenolysis (


/Pd).
SPPS StrategyRole of Z-N-Me-Phe-OHDeprotection/Cleavage Logic
Boc-SPPS Standard Building Block The Z-group is stable to repetitive TFA treatments (Boc removal) but is removed simultaneously with the peptide from the resin using HF (Hydrofluoric Acid) or TFMSA.
Fmoc-SPPS N-Terminal Cap The Z-group survives Piperidine (Fmoc removal) and TFA (Cleavage). It is used as a permanent hydrophobic cap or removed post-cleavage via solution-phase hydrogenation.
Fmoc-SPPS Internal Residue NOT RECOMMENDED. Removing the Z-group on-resin requires conditions (e.g., HBr/AcOH) that are often incompatible with Fmoc-based side-chain protection or linkers.

Detailed Experimental Protocols

Reagent Preparation & Activation

Objective: Maximize acylation power while minimizing racemization (oxazolonium ion formation).

  • Solvent: NMP (N-methylpyrrolidone) or DMF.[1][2] NMP is preferred for

    
    -methylated residues to reduce aggregation.
    
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine).

    • Note: Use Collidine instead of DIPEA.[3] The bulkier base reduces proton abstraction from the

      
      -carbon, significantly lowering racemization rates common with 
      
      
      
      -Me-AA coupling.
Coupling Protocol (Step-by-Step)

Pre-requisite: Resin swelling in DMF for 30 mins.

  • Dissolution: Dissolve Z-N-Me-Phe-OH (4.0 eq relative to resin loading) in minimum NMP.

  • Activation:

    • Add HATU (3.9 eq).[4]

    • Add HOAt (4.0 eq) - Optional but recommended to suppress racemization.

    • Add Collidine (8.0 eq).

    • Activation Time: 1–2 minutes. Do not pre-activate longer than 5 minutes to avoid converting the active ester into less reactive species.

  • Coupling:

    • Add the activated mixture to the resin.[2][4][5]

    • Reaction Time: 2 to 4 hours (Standard AAs take ~45 mins;

      
      -Me requires significantly longer).
      
    • Temperature: Room temperature is standard. If coupling is difficult, elevate to 50°C (Microwave: 75°C for 5 mins), but be aware this increases racemization risk.

  • Double Coupling (Mandatory):

    • Drain and wash resin (DMF x3).[4]

    • Repeat steps 1–3 with fresh reagents.

Monitoring Reaction Completeness

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test.

  • Reason: The Kaiser test relies on primary amines to produce "Ruhemann’s Purple."[6]

    
    -methyl amino acids are secondary amines and will yield a false negative (no color change), leading you to believe coupling is complete when it is not.
    

Correct Method: The Chloranil Test

  • Wash a small sample of resin beads with DCM/MeOH.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Secondary amine present (Incomplete coupling).[6]

    • Colorless/Amber Beads: Coupling complete.

Deprotection & Cleavage Workflows

Select the workflow based on your synthesis strategy (Boc vs. Fmoc).

Workflow A: Boc-SPPS (Standard Route)

Context: Z-N-Me-Phe-OH is used as an internal residue or N-terminal.

  • Chain Elongation: Complete peptide assembly using Boc-AA-OH cycles.

  • Final Cleavage:

    • Transfer dried resin to a Teflon reaction vessel.

    • Treat with anhydrous HF (Hydrofluoric Acid) containing scavengers (p-cresol/anisole) at 0°C for 60 mins.

    • Mechanism:[3][7][8][9][10] HF cleaves the peptide from the resin, removes side-chain protecting groups (Bzl, Tos, etc.), and removes the Z-group from the

      
      -Me-Phe.
      
  • Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow B: Fmoc-SPPS (N-Terminal Capping)

Context: Z-N-Me-Phe-OH is the final residue added.

  • Final Coupling: Couple Z-N-Me-Phe-OH to the N-terminus using the protocol in Section 3.2.

  • Cleavage from Resin:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

    • Result: The peptide is cleaved from the resin, and acid-labile side chains (tBu, Trt, Boc) are removed. The Z-group remains intact on the N-terminus.

  • Post-Cleavage Handling:

    • If the Z-group is desired (lipid-like cap for permeability): Purify via HPLC.

    • If the Z-group must be removed: Dissolve the purified peptide in MeOH/AcOH and perform Catalytic Hydrogenation (

      
      , Pd/C) in solution. Filter catalyst and lyophilize.
      

Visualizing the Workflow

Coupling Logic Diagram

CouplingWorkflow Start Start: Resin-bound Peptide (Free Amine) Activation Activation: Z-N-Me-Phe-OH + HATU + HOAt Base: Collidine (Low Racemization) Start->Activation Coupling Coupling Reaction: 2-4 Hours @ RT (Steric Hindrance High) Activation->Coupling Wash Wash Resin (DMF) Coupling->Wash Monitor Monitor: Chloranil Test (NOT Kaiser) Wash->Monitor ResultPos Blue/Green Beads? (Secondary Amine Present) Monitor->ResultPos Recouple Perform Double Coupling ResultPos->Recouple Yes Success Amber/Colorless Beads: Coupling Complete ResultPos->Success No Recouple->Coupling

Caption: Iterative coupling workflow emphasizing the specific activation reagents and Chloranil monitoring required for N-methylated residues.

Strategic Decision Tree (Z-Group Handling)

ZGroupStrategy Input Z-N-Me-Phe-OH Integration Strategy StrategyBoc Boc Chemistry (Standard) Input->StrategyBoc StrategyFmoc Fmoc Chemistry (Specialized) Input->StrategyFmoc ActionBoc Z is stable to TFA (Cycle continues) StrategyBoc->ActionBoc ActionFmoc Is Z-N-Me-Phe-OH the Final Residue? StrategyFmoc->ActionFmoc CleavageBoc Final HF Cleavage: Removes Z & Cleaves Resin ActionBoc->CleavageBoc FmocYes Yes (N-Cap) ActionFmoc->FmocYes Yes FmocNo No (Internal) ActionFmoc->FmocNo No FmocCleavage TFA Cleavage: Peptide cleaves, Z-group REMAINS FmocYes->FmocCleavage FmocInternalFail STOP: Cannot remove Z without cleaving resin. Use Fmoc-N-Me-Phe-OH instead. FmocNo->FmocInternalFail FmocPost Optional: Solution Phase Hydrogenation to remove Z FmocCleavage->FmocPost

Caption: Decision matrix determining the viability of Z-N-Me-Phe-OH based on the chosen SPPS chemistry (Boc vs. Fmoc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-Me group.
1. Switch from HBTU to HATU/HOAt . 2. Increase temperature to 50°C (carefully). 3. Use microwave assistance (75°C, 5 min).
Racemization Base-catalyzed proton abstraction during activation.[3]1. Replace DIPEA with Collidine (TMP). 2. Reduce pre-activation time (< 2 mins). 3. Ensure HOAt is present.
False Negative Test Using Kaiser test on secondary amine.[6][10][11]Stop. Use the Chloranil Test or Isatin Test. Kaiser test only detects primary amines.
Z-Group Stuck Attempting to remove Z with Piperidine (Fmoc protocol).Z is base-stable. If you need to continue the chain in Fmoc SPPS, you used the wrong starting material. Switch to Fmoc-N-Me-Phe-OH .
Aggregation Hydrophobic nature of

-Me-Phe.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% DBU/Piperidine to disrupt H-bonds (only if Fmoc is not present).

References

  • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBOP and PyBroP. Tetrahedron Letters.

  • Bachem. (2024).[12] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec. (2023). Monitoring of Peptide Coupling: Kaiser Test vs Chloranil Test.

  • Canadian Science Publishing. (1974). Racemization of N-Methylamino Acids in Peptide Synthesis.

  • BenchChem. (2025).[4][6] Application Notes for the Coupling of N-Methylated Amino Acids.

Sources

Application

High-Precision Removal of Benzyloxycarbonyl (Z) Groups from N-Methyl Amino Acids

Application Note: AN-ZNM-2024 Executive Summary The Benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry due to its stability against basic conditions and suppression of racemization. However, its rem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ZNM-2024

Executive Summary

The Benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry due to its stability against basic conditions and suppression of racemization. However, its removal from N-methyl amino acids presents unique kinetic and thermodynamic challenges compared to standard primary amino acids. The steric bulk of the N-methyl group can retard catalytic hydrogenation, while the increased nucleophilicity of the resulting secondary amine accelerates fatal side reactions—most notably diketopiperazine (DKP) formation .

This guide details two field-proven protocols for Z-removal in N-methyl systems: Catalytic Hydrogenolysis (the gold standard) and Acidolytic Cleavage (for complex substrates), with a specific focus on mitigating DKP formation and ensuring complete deprotection.

Strategic Analysis: The N-Methyl Challenge

Before initiating deprotection, the researcher must recognize two critical factors that distinguish N-methyl amino acids from their primary counterparts:

  • Catalyst Poisoning & Sterics: The N-methyl group increases electron density on the nitrogen, making it a stronger ligand for Palladium (Pd) surfaces. This can poison the catalyst during hydrogenolysis. Furthermore, the methyl group introduces steric hindrance, slowing the adsorption of the Z-group onto the catalyst surface.

  • The DKP Trap: Upon Z-removal, the liberated N-methyl secondary amine is highly nucleophilic. If the C-terminus is an ester (especially methyl or ethyl), the amine can back-bite the carbonyl carbon, ejecting the alcohol and forming a stable 2,5-diketopiperazine ring. This reaction is often faster than the desired intermolecular coupling.

Protocol A: Catalytic Hydrogenolysis (Preferred Method)

Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond, followed by spontaneous decarboxylation. Best For: Fragments containing acid-sensitive side chains (e.g., Boc, tBu) and reducing DKP risk by avoiding strong acid/base extremes.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Catalyst: 10% Pd/C (Degussa type E101 is recommended for high activity).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: 1.0 equivalent of HCl (1M in MeOH) or Acetic Acid (AcOH).

  • Hydrogen Source:

    
     balloon or Parr shaker (1-3 atm).
    
Step-by-Step Protocol
  • Preparation: Dissolve the Z-protected N-methyl amino acid/peptide in degassed MeOH (concentration ~0.1 M).

  • Protonation (Critical): Add 1.0 equivalent of HCl or AcOH.[1]

    • Why: Protonating the amine prevents the free N-methyl amine from binding tightly to the Pd surface (catalyst poisoning) and reduces the nucleophilicity immediately upon deprotection, suppressing DKP formation.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10% Pd/C (10-20% by weight of the substrate). Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient) at Room Temperature (RT).
  • Monitoring: Check reaction progress after 1 hour using TLC (see Section 6 for stains). N-methyl derivatives may require 4–12 hours due to steric hindrance.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo.

    • Result: The product is obtained as the HCl or AcOH salt, ready for coupling.

Protocol B: Acidolytic Cleavage (HBr/AcOH)

Mechanism: Protonation of the carbamate carbonyl followed by


 cleavage.
Best For:  Peptides where hydrogenation is impossible (e.g., Cys/Met containing peptides which poison Pd) or when solid-phase synthesis requires orthogonal cleavage.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Reagent: 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH).

  • Scavenger: Thioanisole (optional but recommended).

  • Solvent: Diethyl ether (for precipitation).

Step-by-Step Protocol
  • Preparation: Place the Z-protected substrate in a round-bottom flask. If the substrate is solid, no solvent is needed; if oil, minimal AcOH can be used.

  • Cleavage: Add 33% HBr/AcOH (approx. 5–10 mL per gram of peptide).

    • Note: If the peptide contains Met/Cys, add 5 equivalents of thioanisole to scavenge the benzyl cation.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Warning: N-methyl bonds are stable, but prolonged exposure can degrade sensitive side chains.

  • Precipitation: Pour the reaction mixture slowly into a large excess (10x volume) of cold Diethyl Ether (

    
    ).
    
  • Isolation: The deprotected N-methyl peptide hydrobromide salt will precipitate. Filter or centrifuge the solid.

  • Wash: Wash the pellet 3x with cold ether to remove excess acid and benzyl bromide byproducts.

The "Silent Killer": Diketopiperazine (DKP) Formation

The formation of DKP is the primary failure mode when deprotecting N-methyl dipeptide esters.

Mechanism of Failure

Once the Z-group is removed, the secondary amine (


) is spatially constrained. If the C-terminus is an ester (

), the amine attacks the ester carbonyl, forming a 6-membered ring.

DKP_Mechanism cluster_prevention Prevention Strategy Z_Protected Z-N(Me)-AA1-AA2-OR (Protected Dipeptide) Deprotection Deprotection (H2/Pd or HBr) Z_Protected->Deprotection Intermediate H-N(Me)-AA1-AA2-OR (Free Secondary Amine) Deprotection->Intermediate DKP_Product Diketopiperazine (DKP) + ROH Intermediate->DKP_Product Spontaneous Cyclization (Fast for N-Me) Acid_Salt Isolate as Acid Salt (HCl/HBr) Intermediate->Acid_Salt Protonation Bulky_Ester Use t-Butyl Ester (Steric Block) Intermediate->Bulky_Ester Steric Protection

Figure 1: The pathway to DKP formation and prevention strategies.

Prevention Strategy[8][9]
  • Avoid Methyl/Ethyl Esters: Use tert-butyl (tBu) esters if possible. The steric bulk of the tBu group significantly retards the cyclization.

  • Keep it Acidic: Always isolate the product as the HCl or HBr salt . The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize.
    
  • Rapid Coupling: If the free base is required, proceed to the next coupling step immediately. Do not store the free amine.

Analytical Monitoring (The Ninhydrin Trap)

Standard Ninhydrin stain is unreliable for N-methyl amino acids. It typically detects primary amines (purple/blue). Secondary amines often yield faint red/brown spots or no reaction at all.

Recommended Visualization Methods:

  • Chloranil Test: Specific for secondary amines.

    • Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.

    • Result: Blue/Green spot indicates free secondary amine.

  • Phosphomolybdic Acid (PMA): General stain.

    • Result: Dark blue/black spot upon heating.

  • Dragendorff’s Reagent: Excellent for tertiary/secondary amines and alkaloids.

    • Result: Orange spot.

Comparative Analysis

FeatureCatalytic Hydrogenolysis (

)
Acidolysis (HBr/AcOH)
Primary Utility Standard deprotection; mild conditions.Peptides with S-containing amino acids (Met, Cys).[2][3]
Reagents

, Pd/C, MeOH.
33% HBr in AcOH.
N-Me Specifics Slower kinetics; requires acid additive.[4]Fast; generally unaffected by sterics.
Side Reactions DKP (if neutral); Catalyst poisoning.Cleavage of acid-sensitive groups (Boc, tBu).[]
Safety Flammable (

), Pyrophoric (Pd/C).
Corrosive, Fuming acid.
Cost Low (catalyst reusable).Low.

Decision Workflow

Decision_Tree Start Substrate: Z-N(Me)-AA... Check_S Contains Met/Cys? Start->Check_S Method_HBr Method B: Acidolysis (HBr/AcOH + Thioanisole) Check_S->Method_HBr Yes (S poisons Pd) Check_Sens Contains Acid-Labile Groups? (Boc, tBu) Check_S->Check_Sens No Warning Warning: HBr will cleave Boc/tBu. Use specialized conditions (e.g., TFMSA) Method_HBr->Warning Check_Sens->Method_HBr No Method_H2 Method A: Hydrogenolysis (H2/Pd-C + HCl) Check_Sens->Method_H2 Yes (Preserve Boc)

Figure 2: Decision matrix for selecting the appropriate deprotection method.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455-2504.

  • Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers, 71(5), 534-551. (Discusses N-methyl influence on cyclization/DKP).

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. (Protocols for handling N-methyl sterics).

Sources

Method

Application Note: Synthesis of Cyclosporin Analogs via Z-N-Me-Phe-OH Incorporation

This Application Note is structured as a high-level technical guide for the synthesis of Cyclosporin analogs, specifically focusing on the incorporation of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine) to cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of Cyclosporin analogs, specifically focusing on the incorporation of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine) to create hydrophobic variants (e.g., [MePhe]¹¹-CsA).

The protocol adopts a Solution-Phase Fragment Condensation Strategy (modified Wenger approach), which remains the gold standard for cyclosporin synthesis due to the extreme steric hindrance of N-methylated residues that often leads to failure in standard Solid-Phase Peptide Synthesis (SPPS).

Abstract & Strategic Context

Cyclosporin A (CsA) is a cyclic undecapeptide containing seven N-methylated amino acids.[1][2][] Its synthesis is characterized by significant steric hindrance, particularly at the "effector domain" (residues 9–11) and the critical MeBmt residue (position 1).

This guide details the synthesis of [MePhe]¹¹-Cyclosporin A , where the native N-Me-Val at position 11 is replaced by N-Me-Phe using the building block Z-N-Me-Phe-OH . This substitution is frequently employed to probe the hydrophobic binding pocket of Cyclophilin A (CypA) or to alter the membrane permeability profile of the macrocycle.

Why Z-N-Me-Phe-OH?

While Fmoc chemistry is standard for linear peptides, the Z (Benzyloxycarbonyl) group is preferred in specific solution-phase cyclosporin fragment syntheses because:

  • Orthogonality: It allows for hydrogenolytic deprotection (H₂/Pd-C), which is orthogonal to the acid-labile tert-butyl esters (OtBu) often used on side chains or C-termini during fragment assembly.

  • Crystallinity: Z-protected fragments often crystallize better than their Fmoc counterparts, essential for purification without chromatography in large-scale steps.

  • Absence of Base: Removing Fmoc requires piperidine (base), which can cause diketopiperazine (DKP) formation in N-methylated dipeptides. Hydrogenolysis avoids this risk.

Retrosynthetic Strategy: The "7+4" Approach

To overcome the entropic penalty of cyclizing an 11-mer, we utilize a convergent 7+4 fragment condensation .

  • Fragment A (Tetrapeptide): Sequence 8–11 (D-Ala – MeLeu – MeLeu – MePhe ). This contains our target modification.

  • Fragment B (Heptapeptide): Sequence 1–7 (MeBmt – Abu – Sar – MeLeu – Val – MeLeu – Ala).

  • Ligation Site: Between Ala⁷ and D-Ala⁸ (Sterically less demanding).

  • Cyclization Site: Between MePhe¹¹ and MeBmt¹ (Critical junction).

Workflow Visualization

G Z_MePhe Z-N-Me-Phe-OH (Reagent) Tetra_Syn Tetrapeptide Synthesis (Positions 8-11) Z_MePhe->Tetra_Syn Step 1 Coupling Fragment Condensation (7+4 Coupling) Tetra_Syn->Coupling Fragment A Hepta_Syn Heptapeptide Synthesis (Positions 1-7) Hepta_Syn->Coupling Fragment B Deprotect Global Deprotection (N-term & C-term) Coupling->Deprotect Linear 11-mer Cyclization Macrocyclization (PyBOP/DMAP) Deprotect->Cyclization H-11mer-OH Final [MePhe]11-Cyclosporin A Cyclization->Final

Caption: The "7+4" convergent synthesis pathway for Cyclosporin analogs.

Detailed Protocol

Phase 1: Synthesis of the Tetrapeptide Fragment (8-11)

Target: H-D-Ala-MeLeu-MeLeu-MePhe-OBzl (or similar ester). Starting Material: Z-N-Me-Phe-OH.

Critical Mechanism: Coupling two N-methylated amino acids (e.g., MeLeu¹⁰ to MePhe¹¹) is notoriously difficult due to steric clash. Standard EDC/HOBt often fails. We utilize mixed anhydrides or acid chlorides (via Ghosez's reagent or Triphosgene) for these steps.

Step 1.1: Activation of Z-N-Me-Phe-OH
  • Dissolve Z-N-Me-Phe-OH (1.0 eq) in dry DCM.

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 eq) at 0°C. Stir for 30 min to generate the acid chloride in situ.

    • Note: Acid chlorides are far more reactive than active esters for N-Me couplings.

  • Evaporate solvent under N₂ to remove excess reagent (volatile). Redissolve in dry THF.

Step 1.2: Coupling to MeLeu-OBzl
  • Dissolve H-MeLeu-OBzl (hydrochloride salt, 1.0 eq) in THF.

  • Add DIEA (Diisopropylethylamine, 2.5 eq) to neutralize.

  • Add the activated Z-N-Me-Phe-Cl solution dropwise at -15°C.

  • Allow to warm to RT overnight.

  • Workup: Wash with 1N HCl, NaHCO₃, and Brine. Dry over MgSO₄.

  • Product: Z-N-Me-Phe-MeLeu-OBzl.

Step 1.3: Elongation to Tetrapeptide
  • Deprotection: Remove Z group via Hydrogenolysis (H₂, Pd/C, MeOH) to yield H-N-Me-Phe-MeLeu-OBzl.

    • Validation: Monitor disappearance of benzyl aromatic peaks in NMR or shift in TLC.

  • Next Couplings: Sequentially couple Fmoc-MeLeu-OH and Fmoc-D-Ala-OH .

    • Reagent Switch: For MeLeu-to-MePhe coupling, use PyAOP or HATU (1.2 eq) with HOAt (1.2 eq) and DIEA (3 eq) in DMF. These reagents are superior for hindered secondary amines.

  • Final Fragment: H-D-Ala-MeLeu-MeLeu-MePhe-OH (after final deprotection of N-term and C-term if preparing for block coupling).

Phase 2: Fragment Condensation (7+4)

Reaction: Coupling Fragment A (Tetra) + Fragment B (Hepta).

  • Dissolution: Dissolve Heptapeptide (COOH-terminated) and Tetrapeptide (NH₂-terminated) in DCM/DMF (4:1).

  • Reagents: Add PyBOP (1.1 eq) and DIEA (3.0 eq).

  • Conditions: Stir at 0°C for 2 hours, then RT for 24 hours.

    • Why PyBOP? It avoids the formation of toxic HMPA (byproduct of BOP) while maintaining high coupling efficiency for fragment condensation.

  • Purification: Silica gel flash chromatography (Eluent: Acetone/Hexane gradient).

Phase 3: Macrocyclization

This is the most critical step. High dilution is required to favor intramolecular cyclization over intermolecular oligomerization.

  • Preparation: Ensure the linear 11-mer is fully deprotected (Free NH₂ and Free COOH).

  • Dilution: Dissolve the linear peptide in DCM to a concentration of < 0.5 mM (approx 0.5 mg/mL).

  • Reagents: Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (3.0 eq) and DMAP (4-Dimethylaminopyridine) (5.0 eq).

  • Reaction: Stir for 48–72 hours at Room Temperature.

  • Quench: Evaporate solvent, redissolve in EtOAc, wash with acid/base.

Analytical Validation & QC

QC Table: Expected Parameters
ParameterMethodAcceptance Criteria
Identity ESI-MS[M+H]⁺ = Theoretical Mass ± 0.5 Da
Purity RP-HPLC (C18)> 95% Area Under Curve (210 nm)
Conformation ¹H-NMR (CDCl₃)Presence of distinct N-Me singlets (3.0–3.5 ppm).[4] Diagnostic α-proton shifts.
Stereochemistry Chiral HPLCNo racemization at Position 11 (MePhe).
Troubleshooting N-Methylation Issues
  • Problem: Low yield during Z-N-Me-Phe coupling.

  • Root Cause: Steric hindrance prevents active ester attack.

  • Solution: Switch to Bis(trichloromethyl) carbonate (Triphosgene) activation. This converts the amino acid to an N-carboxyanhydride (NCA) or acid chloride, which are significantly more reactive.

Pathway Logic Diagram

Logic Start Start: Z-N-Me-Phe-OH Check Steric Check: Is acceptor N-methylated? Start->Check MethodA Standard HATU/HOAt (Moderate Hindrance) Check->MethodA No (NH) MethodB Acid Chloride/Triphosgene (Severe Hindrance) Check->MethodB Yes (N-Me) Result Successful Coupling MethodA->Result MethodB->Result

Caption: Decision matrix for coupling conditions based on steric hindrance.

References

  • Wenger, R. M. (1984).[5] Synthesis of Cyclosporine. Total Synthesis of 'Cyclosporin A' and 'Cyclosporin H', Two Fungal Metabolites Isolated from the Species Tolypocladium inflatum GAMS. Helvetica Chimica Acta, 67(2), 502–525. Link

  • Li, W., et al. (2015). Method for synthesizing cyclosporin.[2][][5][6][7][8][9] Patent WO2015101176A1. (Describes modern modifications to the Wenger method using triphosgene). Link

  • Antefel, S., et al. (2008). Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust.[7] Tetrahedron Letters. (Demonstrates acid chloride strategy for difficult N-Me couplings).

  • Witek, J., et al. (2016). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 59(10). (Context on SAR and permeability of analogs). Link

Sources

Application

Application Note: High-Efficiency Catalytic Hydrogenation of Z-N-methyl-L-phenylalanine

An Application Guide for the Deprotection of N-Carboxybenzyl Amino Acids Abstract This document provides a comprehensive technical guide for the deprotection of Z-N-methyl-L-phenylalanine to yield N-methyl-L-phenylalanin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Deprotection of N-Carboxybenzyl Amino Acids

Abstract

This document provides a comprehensive technical guide for the deprotection of Z-N-methyl-L-phenylalanine to yield N-methyl-L-phenylalanine. The N-benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, offering robust protection for amine functionalities. Its removal via catalytic hydrogenation is a critical, high-yield transformation essential for the advancement of peptide chains and the synthesis of active pharmaceutical ingredients. This guide details the underlying reaction mechanism, provides field-proven protocols for both standard hydrogenolysis and catalytic transfer hydrogenation, and outlines rigorous analytical methods for reaction monitoring and product validation. It is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology sectors.

Scientific Foundation: The Principle of Hydrogenolysis

The removal of the benzyloxycarbonyl (Cbz) protecting group is achieved through hydrogenolysis, a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂). In this specific application, the target is the carbon-oxygen bond of the benzyl ester within the carbamate functionality.

Mechanism: The reaction is heterogeneously catalyzed, most commonly by palladium on a carbon support (Pd/C). The process begins with the adsorption of both the Cbz-protected amino acid and diatomic hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond. The reaction proceeds to form toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the deprotected N-methyl-L-phenylalanine.[1] This method is favored for its clean byproducts (toluene and carbon dioxide), which are volatile and easily removed, simplifying product isolation.[2][3]

Caption: General reaction scheme for the catalytic hydrogenolysis of Z-N-methyl-L-phenylalanine.

Optimizing the Reaction: Key Experimental Parameters

The success of catalytic hydrogenation hinges on the careful selection of several key parameters. Each choice is a deliberate step to maximize yield, purity, and reaction efficiency while ensuring safety.

  • Catalyst System: 10% Palladium on carbon (Pd/C) is the industry-standard catalyst for this transformation due to its high activity and the ease with which it can be removed post-reaction (filtration).[4][5] Catalyst loading is typically between 5-10 mol% relative to the substrate. It is crucial to handle the dry catalyst with care, as it can be pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen.

  • Solvent Choice: The solvent must solubilize the starting material without interfering with the catalytic process. Protic solvents are generally preferred.

    • Methanol (MeOH) & Ethanol (EtOH): Excellent choices due to their ability to dissolve a wide range of protected amino acids and the resulting deprotected products. They are also relatively inert under hydrogenation conditions.[4][5]

    • Ethyl Acetate (EtOAc): A good alternative, particularly when the product has lower polarity.

    • Water or Aqueous Acetic Acid: Can be used, especially for more polar substrates, but may require adjustments to the work-up procedure.

  • Hydrogen Source & Pressure:

    • Hydrogen Gas (H₂): The most direct hydrogen source. For lab-scale synthesis (<5g), a hydrogen-filled balloon is often sufficient to provide a slight positive pressure (approx. 1 atm).[4] For larger scales or more stubborn deprotections, a pressurized hydrogenation vessel (e.g., a Parr shaker) is employed at pressures ranging from 50 to 500 psi.

    • Catalytic Transfer Hydrogenation (CTH): An alternative approach that avoids the need for gaseous hydrogen. A hydrogen donor, such as ammonium formate (HCOONH₄) or cyclohexene, is used in conjunction with the Pd/C catalyst.[6][7] This method is often faster and can be performed in standard laboratory glassware without specialized pressure equipment.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for monitoring and confirming reaction completion.

Protocol 1: Standard Catalytic Hydrogenolysis (H₂ Balloon)

This protocol is suitable for typical lab-scale synthesis.

Materials & Reagents:

  • Z-N-methyl-L-phenylalanine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), wet (approx. 10% w/w of substrate)

  • Methanol (ACS Grade)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas balloon

  • Round-bottom flask, magnetic stir bar, rubber septum

ParameterValue/ConditionRationale
Substrate Z-N-methyl-L-phenylalanineStarting material to be deprotected.[8]
Catalyst 10% Pd/C (wet)Standard, efficient catalyst for hydrogenolysis.[9]
Catalyst Loading ~10% by weight of substrateEnsures a sufficient number of active sites for the reaction.
Solvent MethanolExcellent solubility for both reactant and product.
Hydrogen Source H₂ Gas (Balloon)Provides a safe and adequate supply of hydrogen for lab scale.[4]
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate.
Pressure ~1 atm (atmospheric)Standard pressure for balloon hydrogenation.
Monitoring Thin-Layer Chromatography (TLC)Allows for rapid visualization of starting material consumption.
Typical Yield >95%This reaction is known for its high efficiency.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-N-methyl-L-phenylalanine (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 2-3 minutes to remove air.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the stirring solution. Safety Note: Never add dry Pd/C to a flask containing air and a flammable solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is saturated with hydrogen.[4]

  • Reaction: Allow the reaction to stir vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The disappearance of the starting material spot indicates completion, typically within 2-6 hours.

  • Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. Quench with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude N-methyl-L-phenylalanine as a solid or oil. The product is often of high purity and may not require further purification.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Product Analysis A Dissolve Substrate in Methanol B Purge Flask with N₂ A->B C Add Pd/C Catalyst B->C D Purge Flask with H₂ C->D E Stir Vigorously under H₂ Balloon D->E F Monitor by TLC E->F G Purge Flask with N₂ F->G H Filter through Celite G->H I Concentrate Filtrate H->I J NMR Spectroscopy I->J K Mass Spectrometry L HPLC for Purity

Caption: Experimental workflow from setup to final product analysis.

Analytical Characterization for Product Validation

Rigorous analysis is essential to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. The product, N-methyl-L-phenylalanine, is significantly more polar than the Cbz-protected starting material and will have a much lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive method for structural confirmation. Key indicators of a successful reaction include the complete disappearance of signals corresponding to the benzylic protons (~5.1 ppm) and the aromatic protons of the Cbz group (~7.3 ppm). The signals for the N-methyl group and the phenylalanine backbone will remain.

    • ¹³C NMR: Confirms the loss of the carbonyl carbon from the Cbz group (~156 ppm) and the carbons of the benzyl group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) will show the [M+H]⁺ ion corresponding to the mass of N-methyl-L-phenylalanine.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity.[10] A reverse-phase column can be used to separate the product from any residual starting material or impurities, allowing for accurate quantification of purity.[11][12]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen supply.3. Poor stirring.1. Add fresh catalyst.2. Ensure the H₂ balloon is full and the system is sealed.3. Increase the stirring rate to create a vortex.
Low Yield 1. Incomplete reaction.2. Product loss during filtration/work-up.1. Allow the reaction to run longer or consider switching to a pressure vessel.2. Ensure the Celite pad is thoroughly washed with the solvent.
Product Contaminated with Catalyst Inefficient filtration.Filter the solution a second time through a fresh Celite pad or a syringe filter (0.45 µm).

Safety Precautions

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere and never add it to a flask containing flammable solvent and air. Always quench the used catalyst on the filter paper with water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources. Check for leaks in the hydrogenation apparatus.

  • Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ResearchGate. (n.d.). Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. Retrieved from [Link]

  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Retrieved from [Link]

  • Otsuka, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

  • SAGE Publications Inc. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. Retrieved from [Link]

  • Tohoku University. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. Retrieved from [Link]

  • Das, S., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Catalytic Zinc Site and Mechanism of the Metalloenzyme PR-AMP Cyclohydrolase. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Hydrogenolysis. Retrieved from [Link]

  • National Institutes of Health. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Reproducible Pd/C-Catalyzed Hydrogenation Procedure. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Strategic Incorporation of Z-N-Me-Phe-OH for the Rational Design of Potent β-Turn Mimetics

For: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry. Introduction: The Critical Role of β-Turns and the Advantage of N-Methylation In the intricate architecture o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry.

Introduction: The Critical Role of β-Turns and the Advantage of N-Methylation

In the intricate architecture of proteins and peptides, β-turns are crucial secondary structures that orchestrate the reversal of the polypeptide chain's direction.[1][2][3] These four-amino-acid residues are not merely passive linkers; they are pivotal in defining the globular structure of proteins and are frequently located on the protein surface, making them prime sites for molecular recognition, protein-protein interactions, and ligand binding.[4][5] Consequently, the design of small molecules that mimic the conformation of β-turns, known as β-turn mimetics, is a powerful strategy in drug discovery to develop compounds with enhanced biological activity and specificity.[6][7][8]

A significant challenge in peptide-based drug development is their susceptibility to proteolytic degradation and poor membrane permeability. A proven strategy to overcome these limitations is the site-specific incorporation of N-methylated amino acids.[9][10][11] N-methylation introduces a methyl group on the amide nitrogen of the peptide backbone, which imparts several advantageous properties:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent amide bond from enzymatic cleavage.[9]

  • Improved Pharmacokinetic Profile: Increased stability and, in some cases, altered lipophilicity can lead to better bioavailability.[9][10]

  • Conformational Rigidity: N-methylation restricts the rotation around the C-N bond, reducing the peptide's conformational flexibility and locking it into a bioactive conformation, which can enhance binding affinity and selectivity.[9]

This application note provides a detailed guide on the strategic incorporation of N-benzyloxycarbonyl-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH), a commercially available N-methylated amino acid derivative, into synthetic peptides to create potent and stable β-turn mimetics. We will delve into the rationale behind experimental design, provide step-by-step protocols for synthesis and analysis, and present data interpretation guidelines.

The Strategic Advantage of Z-N-Me-Phe-OH in β-Turn Mimicry

Z-N-Me-Phe-OH is a particularly interesting building block for β-turn mimetics. The bulky phenyl ring of phenylalanine is frequently found in β-turns and can participate in crucial hydrophobic and π-π stacking interactions for receptor binding.[12] The N-methylation of this residue not only confers the benefits of increased stability and conformational constraint but also influences the local geometry in a way that can favor the formation of a turn structure. The benzyloxycarbonyl (Z) protecting group is a well-established Nα-protecting group in peptide synthesis, compatible with various synthetic strategies.[13]

Experimental Workflow Overview

The overall process for incorporating Z-N-Me-Phe-OH into a β-turn mimetic involves several key stages, from initial design to final characterization.

Workflow A Peptide Design & Z-N-Me-Phe-OH Placement B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage from Resin & Deprotection B->C D Purification by RP-HPLC C->D E Conformational Analysis (NMR, CD) D->E F Biological Activity Assessment E->F

Figure 1: A generalized workflow for the synthesis and evaluation of a β-turn mimetic containing Z-N-Me-Phe-OH.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a Model β-Turn Mimetic

This section details the protocol for the synthesis of a model tetrapeptide, Ac-Ala-(Z-N-Me-Phe)-Gly-Pro-NH₂, designed to adopt a β-turn conformation. The N-terminal acetylation and C-terminal amidation are common modifications to mimic the peptide bonds in a larger protein and improve stability.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-Pro-OH

  • Fmoc-Gly-OH

  • Z-N-Me-Phe-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Diisopropylethylamine (DIPEA)

Protocol: Step-by-Step SPPS

This protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[14][15]

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Pro-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Gly-OH):

    • Repeat the deprotection and washing steps as in 2.1 and 2.2.

    • Couple pre-activated Fmoc-Gly-OH for 2 hours.

    • Wash the resin.

  • Incorporation of Z-N-Me-Phe-OH:

    • Rationale: The coupling of an amino acid to an N-methylated residue is notoriously difficult due to steric hindrance.[9] To overcome this, a more potent coupling reagent and longer coupling times are often necessary.

    • Deprotect the growing peptide chain with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • Pre-activate Z-N-Me-Phe-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated Z-N-Me-Phe-OH solution to the resin and allow the coupling to proceed for 4-6 hours. A second coupling may be required for optimal results.

    • Wash the resin extensively.

  • Fourth Amino Acid Coupling (Fmoc-Ala-OH):

    • Couple pre-activated Fmoc-Ala-OH for 2 hours.

    • Wash the resin.

  • N-terminal Acetylation:

    • Deprotect the N-terminus with 20% piperidine in DMF.

    • Wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM, and dry under vacuum.

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Activation Amino Acid Activation (DIC/Oxyma or HATU/DIPEA) Wash1->Activation Coupling Coupling Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide Wash2->End

Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS).

Expected Yield and Purity

The following table presents hypothetical data for the synthesis of Ac-Ala-(Z-N-Me-Phe)-Gly-Pro-NH₂.

StepCoupling Efficiency (%)Crude Purity (by HPLC) (%)
Fmoc-Pro-OH Coupling>99-
Fmoc-Gly-OH Coupling>99-
Z-N-Me-Phe-OH Coupling~90-95-
Fmoc-Ala-OH Coupling>98-
Final Crude Product -~85

Note: The lower coupling efficiency for Z-N-Me-Phe-OH is expected due to steric hindrance.

Part 2: Peptide Cleavage, Purification, and Characterization

Cleavage from the Resin
  • Rationale: A standard cleavage cocktail is used to remove the peptide from the solid support and simultaneously deprotect any acid-labile side chains (in this case, none are present).[16][17]

  • Protocol:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC
  • Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[16][18]

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide on a semi-preparative C18 column using a gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the main peak.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain a white, fluffy powder.

Characterization
Analysis MethodExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 595.28, Observed: 595.3 ± 0.1
Analytical RP-HPLC Purity > 98%

Part 3: Conformational Analysis

The ultimate goal of incorporating Z-N-Me-Phe-OH is to induce a stable β-turn. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to assess the secondary structure of the synthesized peptide.[19][20][21]

Circular Dichroism (CD) Spectroscopy
  • Rationale: CD spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the secondary structure of peptides.[22][23][24] A classic type I or type II β-turn will exhibit a characteristic CD spectrum.

  • Protocol:

    • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., phosphate buffer, pH 7.4).

    • Acquire CD spectra at a concentration of approximately 0.1 mg/mL in a 1 mm pathlength cuvette.

    • Record the spectra from 260 nm to 190 nm.

  • Data Interpretation: A typical β-turn spectrum will show a negative band around 205 nm and a weak positive band around 220-230 nm. The exact positions and intensities of these bands can vary depending on the specific type of β-turn and the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: 2D NMR techniques, such as TOCSY and NOESY, can provide detailed information about the through-bond and through-space correlations between protons, allowing for the determination of the peptide's three-dimensional structure in solution.

  • Protocol:

    • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • Chemical Shifts: The chemical shifts of the α-protons can be indicative of secondary structure.

    • NOE Connectivities: The presence of specific Nuclear Overhauser Effect (NOE) cross-peaks between non-adjacent residues is a hallmark of a folded structure. For a β-turn, a key NOE would be between the NH of residue i+2 and the CαH of residue i+1, and between the NH of residue i+3 and the CαH of residue i+2.

Conformational_Analysis Peptide Purified Peptide CD CD Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR Structure 3D Structure & β-Turn Confirmation CD->Structure NMR->Structure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in Z-N-Me-Phe-OH Activation

Ticket Subject: Strategies to minimize -carbon epimerization during the coupling of Z-N-Me-Phe-OH. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies to minimize


-carbon epimerization during the coupling of Z-N-Me-Phe-OH.
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division.
Status:  Open / Guide Generated.

Executive Summary

Coupling


-methylated amino acids (like Z-N-Me-Phe-OH) presents a unique stereochemical challenge. Unlike standard amino acids where carbamate protection (Z, Boc, Fmoc) effectively suppresses oxazolone formation, 

-methylated residues are highly prone to racemization via oxazolium-5-oxide (munchnone) formation. This guide details the mechanistic root of this issue and provides validated protocols using HATU/HOAt and BTC (Bis(trichloromethyl)carbonate) to ensure optical purity.

Module 1: The Mechanistic Hazard

Why does Z-N-Me-Phe-OH racemize when Z-Phe-OH does not?

In standard peptide synthesis, urethane protectors (like the Z group) prevent racemization by favoring the trans amide conformation, keeping the carbonyl oxygen away from the activated carboxylate.

However, the


-methyl group  introduces steric clash that forces the peptide bond into a cis conformation . This brings the carbonyl oxygen of the Z-group into close proximity with the activated carboxylate, facilitating cyclization into a cationic oxazolium-5-oxide  intermediate. This species is aromatic (mesoionic) and highly susceptible to deprotonation at the 

-carbon, leading to immediate loss of chirality.
Visualization: The Racemization Pathway

The following diagram illustrates the critical failure point during activation.

RacemizationMechanism Start Z-N-Me-Phe-OH (Native L-Isomer) Activation Activation (formation of Active Ester) Start->Activation Rotamer Cis-Rotamer Population (Due to N-Me Sterics) Activation->Rotamer Steric Strain Product Coupled Product (High Optical Purity) Activation->Product Fast Coupling (k_couple >> k_rac) Oxazolium Oxazolium-5-oxide (Mesoionic Intermediate) Rotamer->Oxazolium Cyclization (Fast) Racemate Racemic Mixture (DL-Z-N-Me-Phe-OH) Oxazolium->Racemate Base-catalyzed Equilibration

Caption: Figure 1. The "Munchnone" Trap. The N-methyl group promotes cis-conformation, leading to the formation of the mesoionic oxazolium species, the primary driver of racemization.

Module 2: Diagnostic & Decision Workflow

Before starting your synthesis, use this logic tree to select the appropriate protocol based on your specific coupling partner and steric constraints.

DecisionTree Start Start: Z-N-Me-Phe-OH Coupling CheckSterics Is the Amine Nucleophile Sterically Hindered? (e.g., N-Me-AA, Aib, Val) Start->CheckSterics LowSterics Low Steric Hindrance (e.g., Gly, Ala, Phe) CheckSterics->LowSterics No HighSterics High Steric Hindrance (e.g., N-Me-Val, Pro) CheckSterics->HighSterics Yes ProtocolA PROTOCOL A: HATU + HOAt + Collidine (Standard High-Fidelity) LowSterics->ProtocolA ProtocolB PROTOCOL B: BTC (Triphosgene) + Collidine (Acid Chloride Method) HighSterics->ProtocolB BaseCheck Critical Check: Are you using DIPEA? ProtocolA->BaseCheck ProtocolB->BaseCheck Warning STOP: Switch to Collidine (TMP) to suppress enolization. BaseCheck->Warning Yes

Caption: Figure 2. Protocol Selection Guide. For difficult couplings (N-Me to N-Me), the BTC acid chloride method is preferred. For standard couplings, HATU/HOAt is sufficient.

Module 3: Validated Protocols

Protocol A: The HATU/HOAt Method (Standard)

Best for: Coupling Z-N-Me-Phe-OH to primary amines or unhindered amino acids.

The Logic: HATU is used because the Aza-benzotriazole (nitrogen in the ring) provides "anchimeric assistance" via hydrogen bonding to the incoming amine, accelerating the coupling rate (


) significantly faster than the racemization rate (

). HOAt is added as a scavenger to ensure the active ester remains the reactive OAt species.

Reagents:

  • Z-N-Me-Phe-OH (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Crucial additive

  • 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv) - Do not use DIPEA

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Z-N-Me-Phe-OH, HATU, and HOAt in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Temperature control is non-negotiable.

  • Activation: Add Collidine. Stir for exactly 1–2 minutes .

    • Note: Do not pre-activate for >5 minutes. Prolonged activation increases oxazolium formation time.

  • Coupling: Add the amine component (free base) immediately.

  • Reaction: Allow to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.

Protocol B: The BTC (Triphosgene) Method (Advanced)

Best for: "Difficult" couplings, such as Z-N-Me-Phe-OH to another N-methyl amino acid.

The Logic: This method generates the acid chloride of the amino acid in situ. Acid chlorides are hyper-reactive electrophiles that couple almost instantaneously, bypassing the slow transition states where racemization occurs.

Reagents:

  • Z-N-Me-Phe-OH (1.0 equiv)

  • BTC (Bis(trichloromethyl)carbonate) (0.35 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Solvent: THF (Anhydrous) or DCM (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry glassware under Ar/N2 atmosphere. Moisture generates HCl, which cleaves protecting groups.

  • Dissolution: Dissolve Z-N-Me-Phe-OH and BTC in THF.

  • Activation: Cool to 0°C . Add Collidine dropwise. A white precipitate (collidinium chloride) will form.

  • Formation: Stir for 15–20 minutes at 0°C to ensure acid chloride formation.

  • Coupling: Add the amine nucleophile (dissolved in THF/Collidine).

  • Completion: Monitor via TLC/HPLC. Reaction is usually complete within <1 hour.

Module 4: Comparative Data & Reagent Selection

The following table summarizes the racemization risk associated with common coupling reagents when applied to


-methylated amino acids.
Reagent SystemActivation SpeciesRacemization RiskRecommendation
HATU / HOAt / Collidine OAt EsterLow (<2%) Recommended. Gold standard for general use. Fast kinetics suppress epimerization.
BTC / Collidine Acid ChlorideVery Low (<1%) Highly Recommended for sterically hindered couplings (e.g.,

-Me to

-Me).
COMU / Oxyma Oxyma EsterLow Alternative. Safer than HATU (non-explosive), excellent suppression of racemization.
HBTU / DIPEA OBt EsterHigh Avoid. Slower activation allows significant oxazolium formation.
DIC / HOBt CarbodiimideVery High Prohibited. Slow kinetics lead to extensive racemization in

-Me acids.

Module 5: Troubleshooting FAQs

Q: Why can't I use DIPEA (Diisopropylethylamine)? A: DIPEA is a strong base that can abstract the


-proton from the activated species, leading to direct enolization. 2,4,6-Collidine  is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but too hindered to effectively abstract the 

-proton, thereby preserving chirality.

Q: My product shows 15% D-isomer even with HATU. What went wrong? A: Check your pre-activation time. If you let the activated ester sit for >5 minutes before adding the amine, the oxazolium intermediate accumulates. Add the amine immediately after the 1-2 minute activation window. Also, ensure the temperature was held at 0°C.

Q: Can I use EDC/NHS? A: No. Carbodiimide couplings (EDC, DCC, DIC) are generally too slow for


-methylated amino acids. The activated intermediate exists long enough to racemize before the amine attacks.

Q: Is the BTC method dangerous? A: BTC (Triphosgene) is a solid substitute for phosgene. While safer to handle than gas, it generates phosgene upon decomposition. It must be handled in a fume hood with strict anhydrous conditions. However, chemically, it is superior for preventing racemization in this context.

References

  • Steinauer, R., et al. (1989). Racemization of N-methylamino acid residues during peptide bond formation.[1][2][3][4][5] International Journal of Peptide and Protein Research.

  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[6]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids and Their Incorporation into Peptides.[1][7][8][9] The Journal of Organic Chemistry.

  • Di Gioia, M. L., et al. (2010). Triphosgene (BTC) in Organic Synthesis: A Versatile Reagent for the Synthesis of N-Methylated Amino Acid Derivatives. The Open Organic Chemistry Journal.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[1]

Sources

Optimization

overcoming steric hindrance in N-methyl peptide coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with overcoming steric hindrance during the coupling of N-methylated amino acids. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your synthetic efforts.

The Challenge: Steric Hindrance in N-Methyl Peptide Coupling

N-methylated amino acids are valuable tools in medicinal chemistry, often incorporated into peptides to improve pharmacological properties such as metabolic stability, bioavailability, and receptor affinity.[1][2][3] The presence of a methyl group on the amide nitrogen, however, introduces significant steric bulk. This steric hindrance dramatically reduces the nucleophilicity of the secondary amine, making the formation of the peptide bond a formidable challenge in solid-phase peptide synthesis (SPPS).[1][4] Consequently, standard coupling protocols often result in low yields, incomplete reactions, and an increased risk of racemization.[1] This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses common problems encountered during N-methyl peptide coupling in a direct question-and-answer format.

Question: My coupling reaction to an N-methylated amine is incomplete or has failed. What is the first thing I should check?

Answer: The first step is to re-evaluate your choice of coupling reagent. The steric hindrance of the N-methyl group requires the use of highly efficient coupling reagents.[4] Standard reagents like HBTU and HCTU are often less effective for these difficult couplings.[1][2]

  • Causality: Uronium/aminium salt reagents work by activating the C-terminus of the incoming amino acid to form a highly reactive ester. The reactivity of this ester is critical for overcoming the low nucleophilicity of the N-methyl amine. Reagents based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, form OAt-active esters, which are significantly more reactive than the OBt-esters formed by HBTU.[5] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the reaction, further accelerating the coupling.[5]

  • Recommendation: Switch to a more potent coupling reagent. HATU is widely regarded as a successful and effective choice for coupling N-methyl amino acids.[2] Other powerful options include HOAt-based phosphonium salts like PyAOP or Oxyma Pure-based reagents like COMU.[5][6][7]

Question: I've switched to HATU, but my yields are still suboptimal. What other parameters can I optimize?

Answer: If a powerful coupling reagent alone isn't sufficient, you should adjust your reaction conditions. Several factors can be modified to drive the reaction to completion.

  • Increase Reaction Time: Sterically hindered couplings are kinetically slow. Extending the coupling time from the standard 1-2 hours to 4 hours or even longer can significantly improve yields.[1]

  • Double Coupling: If a single, extended coupling is insufficient, performing a second coupling is a common and effective strategy.[2][8] After the first coupling, drain the reaction vessel, wash the resin, and add a fresh solution of activated amino acid for another full coupling cycle.

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-N-methylated amino acid and coupling reagent (e.g., increasing from 3 to 4 or 5 equivalents) can help drive the reaction forward.

  • Consider Microwave Synthesis: The use of microwave energy can dramatically accelerate difficult couplings, including those involving N-methylated amino acids, driving them to completion quickly and efficiently.[9][10]

Question: How can I accurately monitor the completion of a coupling reaction onto an N-methyl amine? The Kaiser test is giving a negative (yellow) result even when the coupling is incomplete.

Answer: The Kaiser test is unreliable for secondary amines, such as N-methylated amino acids, as it often yields a false negative.[1][2]

  • Causality: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. Secondary amines do not react in the same manner, leading to a lack of color change.

  • Recommendation: Use a qualitative test suitable for secondary amines, such as the Bromophenol Blue (BPB) test .[1][2] A blue or green color indicates an incomplete reaction (free amine present), while a yellow color signifies a complete reaction.[2]

Question: I am observing significant racemization of the activated amino acid. How can this be minimized?

Answer: Racemization is a major risk during any peptide coupling, but the harsh conditions sometimes required for hindered couplings can exacerbate the problem.[6]

  • Causality: Racemization can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[6] The presence of a strong, non-sterically hindered base can abstract the alpha-proton, leading to loss of stereochemical integrity.[6]

  • Recommendations:

    • Choice of Base: Use a sterically hindered, weaker base. While DIPEA is commonly used, switching to a weaker base like sym-collidine is recommended in cases with a high risk of racemization.[6]

    • Pre-activation Time: Keep the pre-activation time (the time between mixing the amino acid, coupling reagent, and base before adding to the resin) to a minimum (2-5 minutes).[1] Prolonged exposure of the activated amino acid to the base before the coupling starts increases the opportunity for racemization.

    • Avoid Certain Reagents: Reagents like PyBrOP are highly reactive but are also known to increase the risk of racemization during prolonged couplings and should be used with caution.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the best for N-methyl peptide synthesis?

While no single reagent is perfect for every situation, a few stand out for their high efficiency in hindered couplings.[6] HATU, PyAOP, and COMU are excellent first-line choices.[2][6][7] For extremely difficult couplings, such as coupling an N-methyl amino acid onto another N-methyl residue, halogenophosphonium reagents like PyBroP may be required, though careful control of conditions is necessary to limit side reactions.[2][11]

Table 1: Comparison of Coupling Reagents for N-Methyl Amino Acid Incorporation
ReagentAcronymClassKey Advantages for N-Methyl CouplingConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh efficiency due to OAt ester formation; widely successful.[2]Can cause guanidinylation of the N-terminus as a side reaction.[5]
PyAOP (7-Aza-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltHighly efficient OAt-based reagent, comparable to HATU.[7]Solutions in DMF have moderate stability; generally gives cleaner reactions than uronium salts.[5]
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate)Uronium SaltOxyma-based reagent with efficiency comparable to HATU; avoids potentially explosive HOBt/HOAt.[6]Excellent for microwave-assisted SPPS.[6]
PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltExtremely reactive; useful for the most challenging hindered couplings.[2][11]High reactivity can increase the risk of racemization.[6]
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium SaltEffective for standard SPPS.Generally considered less effective for sterically hindered N-methyl couplings.[1][2]

Q2: What is the best solvent to use for N-methyl peptide coupling?

N,N-Dimethylformamide (DMF) is the most commonly used solvent in SPPS due to its excellent resin-swelling and solvating properties.[12] For sequences prone to aggregation, using N-Methylpyrrolidone (NMP) or adding DMSO (up to 25% in DMF) can be beneficial. Be aware of the increasing regulatory scrutiny of DMF due to health concerns.[12] Greener alternatives like N-Butylpyrrolidinone (NBP) are emerging as viable replacements.[12]

Q3: Is it possible to couple an N-methyl amino acid to another N-methyl amino acid?

Yes, but this is one of the most difficult couplings in peptide synthesis.[2] Standard HATU protocols may fail. In these cases, more aggressive strategies are necessary:

  • Employ highly reactive phosphonium reagents like PyBroP .[2]

  • Utilize microwave-assisted synthesis to provide the energy needed to overcome the activation barrier.[9]

  • Consider converting the incoming amino acid to an amino acid fluoride or using in situ acid chloride formation with reagents like triphosgene, which generates a highly reactive acylating species.[2][6]

Experimental Protocols & Workflows

Troubleshooting Workflow for Failed N-Methyl Coupling

This workflow provides a logical sequence of steps to address an incomplete coupling reaction.

G start Start: Incomplete Coupling Detected (via Bromophenol Blue Test) reagent_check Is coupling reagent optimal? (e.g., HATU, PyAOP) start->reagent_check switch_reagent Switch to a high-efficiency reagent (e.g., HATU) reagent_check->switch_reagent No extend_time Increase coupling time (e.g., to 4 hours) reagent_check->extend_time Yes final_check Re-monitor with BPB test switch_reagent->final_check double_couple Perform a second coupling with fresh reagents double_couple->final_check extend_time->double_couple microwave Consider microwave-assisted synthesis fail Coupling Still Incomplete: Consider alternative strategy (e.g., PyBroP, Acid Fluoride) microwave->fail final_check->microwave Positive (Blue) success Coupling Complete: Proceed with Synthesis final_check->success Negative (Yellow)

Caption: Decision workflow for troubleshooting failed N-methyl peptide couplings.

Protocol 1: HATU-Mediated Coupling of an N-Methyl Amino Acid

This protocol is a robust starting point for incorporating a single N-methylated residue.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the activation solution.

  • Pre-activation: Agitate the activation solution at room temperature for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[1] An initial 2-hour coupling is a good starting point.

  • Monitoring: Remove a small sample of resin beads, wash them, and perform the Bromophenol Blue test (see Protocol 2) to check for completion.

  • Recoupling (if necessary): If the BPB test is positive (blue/green), drain the coupling solution, wash the resin with DMF, and repeat steps 2-7 for a second coupling.[2]

  • Washing: Once the coupling is complete (yellow BPB test), drain the solution and wash the resin thoroughly with DMF (3 x 1 min) to prepare for the next synthesis step.

Protocol 2: Monitoring Coupling Completion with Bromophenol Blue (BPB)

This protocol is adapted from established methods for detecting free secondary amines on a solid support.[2]

  • Sample Preparation: Remove a small sample of resin (1-2 mg) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash thoroughly with methanol to remove any residual reagents.

  • Test Solution Addition: Add 2-3 drops of Bromophenol Blue solution (0.25 mg/mL in DMF) to the washed resin beads.

  • Observation: Observe the color of the beads and the solution.

    • Blue or Greenish-Blue: Incomplete coupling. Free amine is present. Recoupling is required.[2]

    • Yellow or Greenish-Yellow: Complete coupling. No free amine is detected. You may proceed to the next step.[2]

References

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Journal of the American Chemical Society. (2026). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. JACS. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. RSC Publishing. [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Chemistry. [Link]

  • MDPI. (n.d.). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Z-N-methyl-L-phenylalanine Synthesis

Welcome to the dedicated technical support resource for the synthesis of Z-N-methyl-L-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of Z-N-methyl-L-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific N-methylation reaction. Here, we will delve into common issues leading to low yields and provide actionable, evidence-based solutions. Our approach is rooted in mechanistic understanding to not only solve the immediate problem but also to empower you with the knowledge to prevent future setbacks.

Part 1: Troubleshooting Guide - Addressing Specific Low-Yield Scenarios

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of Z-N-methyl-L-phenylalanine.

Question 1: My reaction to methylate Z-L-phenylalanine is sluggish and results in a low yield of the desired Z-N-methyl-L-phenylalanine. What are the likely causes and how can I improve the conversion?

Answer:

A sluggish reaction and low conversion are often multifactorial issues stemming from suboptimal reaction conditions or reagent choice. Let's break down the potential culprits and their remedies.

1. Inadequate Base Strength or Stoichiometry:

  • The "Why": The N-methylation of a carbamate-protected amino acid like Z-L-phenylalanine requires a sufficiently strong base to deprotonate the N-H bond, forming a reactive anion that can then attack the methylating agent. An insufficient amount of base or a base that is not strong enough will result in a slow or incomplete reaction.

  • The Solution:

    • Base Selection: Sodium hydride (NaH) is a common and effective base for this transformation. It is a non-nucleophilic, strong base that irreversibly deprotonates the nitrogen.

    • Stoichiometry: It is crucial to use a slight excess of the base to ensure complete deprotonation. A common starting point is 1.1 to 1.2 equivalents of NaH relative to Z-L-phenylalanine.

    • Solvent Choice: The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the resulting anion and facilitate the reaction.

2. Issues with the Methylating Agent:

  • The "Why": The choice and handling of the methylating agent are critical. Methyl iodide (MeI) is frequently used, but its volatility and light sensitivity can lead to degradation if not handled properly.

  • The Solution:

    • Freshness and Purity: Always use freshly distilled or purchased methyl iodide. Ensure it is stored in a dark, cool place.

    • Stoichiometry: A slight excess of methyl iodide (1.1 to 1.2 equivalents) is recommended to drive the reaction to completion.

3. Reaction Temperature:

  • The "Why": The initial deprotonation step with NaH is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. However, the subsequent methylation step may require a higher temperature to proceed at a reasonable rate.

  • The Solution:

    • Stepwise Temperature Control:

      • Add the NaH to the solution of Z-L-phenylalanine in THF or DMF at 0 °C.

      • Allow the deprotonation to proceed for 30-60 minutes at this temperature.

      • Slowly add the methyl iodide at 0 °C.

      • Gradually warm the reaction mixture to room temperature and stir until the reaction is complete (monitor by TLC).

Experimental Protocol for Improved N-Methylation:

StepProcedureMolar Equivalents
1Dissolve Z-L-phenylalanine in anhydrous THF.1.0
2Cool the solution to 0 °C in an ice bath.-
3Slowly add sodium hydride (60% dispersion in mineral oil).1.1 - 1.2
4Stir at 0 °C for 30-60 minutes.-
5Slowly add methyl iodide.1.1 - 1.2
6Allow the reaction to warm to room temperature and stir for 2-4 hours.-
7Monitor reaction progress by TLC.-
8Quench the reaction carefully with water or saturated NH4Cl.-
9Proceed with aqueous workup and purification.-
Question 2: I am observing significant amounts of unreacted starting material and a potential side product in my reaction mixture. How can I minimize these and improve the yield of Z-N-methyl-L-phenylalanine?

Answer:

The presence of unreacted starting material alongside side products points towards either an incomplete reaction or competing reaction pathways.

1. Incomplete Reaction:

  • The "Why": As discussed in the previous question, incomplete deprotonation or insufficient reaction time/temperature can lead to unreacted Z-L-phenylalanine.

  • The Solution: Revisit the reaction conditions, ensuring an adequate excess of a strong base and methylating agent, and allowing for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

2. Potential Side Product: O-alkylation

  • The "Why": A potential side reaction is the O-alkylation of the carboxylate, which can form the methyl ester of Z-N-methyl-L-phenylalanine. This can occur if the carboxylate anion is more reactive than the deprotonated nitrogen.

  • The Solution:

    • Protect the Carboxylic Acid: While the carboxylate is generally less nucleophilic than the deprotonated carbamate nitrogen, protecting the carboxylic acid as a different ester (e.g., a benzyl or t-butyl ester) prior to N-methylation can completely prevent this side reaction. However, this adds extra steps to the synthesis.

    • Careful Control of Conditions: Using a strong, non-nucleophilic base like NaH and a polar aprotic solvent like THF generally favors N-alkylation over O-alkylation.

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Low Yield of Z-N-methyl-L-phenylalanine Check_SM Significant Unreacted Starting Material? Start->Check_SM Check_SP Presence of Side Products? Check_SM->Check_SP No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes O_Alkylation Potential O-Alkylation Check_SP->O_Alkylation Yes Purification Purification Challenges Check_SP->Purification No Optimize_Conditions Optimize Reaction Conditions: - Increase base/MeI equivalents - Increase reaction time/temperature Incomplete_Rxn->Optimize_Conditions Protect_Carboxyl Protect Carboxylic Acid (e.g., as Benzyl Ester) O_Alkylation->Protect_Carboxyl Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Purification->Optimize_Purification

Caption: A decision tree for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the Z (benzyloxycarbonyl) protecting group, and can it cause issues during N-methylation?

A1: The Z-group protects the amino group from undesired reactions, such as self-condensation or polymerization, during other synthetic transformations. In the context of N-methylation, it remains stable under the basic conditions typically employed. However, it is important to avoid strongly acidic or hydrogenolysis conditions during workup if the Z-group needs to be retained for subsequent steps.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (Z-L-phenylalanine), the product (Z-N-methyl-L-phenylalanine), and any potential side products. The starting material is more polar and will have a lower Rf value than the product.

Q3: What are the best practices for purifying Z-N-methyl-L-phenylalanine?

A3:

  • Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and any remaining water-soluble reagents. This typically involves partitioning the product into an organic solvent like ethyl acetate and washing with a mild acid (e.g., dilute HCl) and brine.

  • Column Chromatography: Flash column chromatography on silica gel is often required to separate the desired product from unreacted starting material and any non-polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

References

  • Title: A convenient method for the N-methylation of amino acids protected as benzyloxycarbonyl derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: N-Methylation of Amines Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Optimizing DKP Prevention with N-Me-Phe

Topic: Prevention of Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) containing N-Methyl-Phenylalanine. Ticket ID: DKP-NME-PHE-OPT Status: Open / Guide Generated Support Tier: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) containing N-Methyl-Phenylalanine. Ticket ID: DKP-NME-PHE-OPT Status: Open / Guide Generated Support Tier: Senior Application Scientist

Executive Summary: The "DKP Trap"

The Issue: You are likely experiencing a massive drop in yield or a complete loss of peptide chain elongation after the second amino acid. Mass spectrometry of the waste stream reveals a species corresponding to the cyclic dipeptide (Mass = AA1 + AA2 - 18 Da).

The Cause: N-methylated amino acids (like N-Me-Phe) and Proline induce a cis-amide bond conformation. This brings the deprotected N-terminal amine of the second residue into close proximity with the C-terminal ester carbonyl (the anchor to the resin). The amine attacks the ester, cleaving the peptide from the resin and forming a stable diketopiperazine (DKP) ring.

The Solution: This guide details the "Steric Shield & Kinetic Trap" strategy: using 2-Chlorotrityl Chloride (2-CTC) resin to sterically block the attack, combined with optimized deprotection cocktails to minimize the window of vulnerability.

Mechanism of Failure

To solve the problem, you must visualize the "backbiting" mechanism. Unlike standard steric hindrance which slows coupling, N-methylation actively promotes the geometry required for cyclization.

Visualizing the Nucleophilic Attack

DKP_Mechanism Resin Resin Support AA1 AA1 (C-Term) Resin->AA1 Ester Bond AA2 AA2 (N-Me-Phe) AA1->AA2 Amide Bond Fmoc Fmoc Group AA2->Fmoc Protected FreeAmine Free Secondary Amine (Nucleophile) Fmoc->FreeAmine Deprotection (Base) DKP_Ring Cyclic DKP (Byproduct in Waste) FreeAmine->DKP_Ring Slow Coupling or Unprotected Resin (Backbiting Attack) Elongation Successful Coupling (AA3 Added) FreeAmine->Elongation Fast Coupling + Steric Shield Resin_OH Truncated Resin-OH (Loss of Peptide) DKP_Ring->Resin_OH Cleavage from Resin

Caption: The "Backbiting" pathway (Red) vs. Successful Elongation (Green). N-Me-Phe facilitates the turn required for the Free Amine to attack the Resin-AA1 ester bond.

Critical Control Point 1: Resin Selection

The choice of resin is the single most effective variable in preventing DKP. You must move away from benzyl-ester based resins (Wang, Merrifield) if you are working with C-terminal N-methyl residues.

Resin Comparison Matrix
FeatureWang Resin 2-Chlorotrityl Chloride (2-CTC) Why it Matters?
Linker Type 4-alkoxybenzyl alcoholTrityl (Triphenylmethyl)
Steric Bulk LowExtremely High The massive trityl group physically blocks the amine from attacking the ester carbonyl.
DKP Risk High Low 2-CTC is the "Gold Standard" for preventing DKP.
Cleavage 95% TFA (Final)1% TFA (Protected Fragments)2-CTC allows you to cleave the peptide without removing side-chain protection if needed.
Loading Symmetrical AnhydrideNucleophilic Displacement2-CTC loading is milder and racemization-free.

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism:[1][2][3][4][5] The bulky trityl group creates a "steric shield" around the ester linkage, making it difficult for the N-terminal amine to access the carbonyl carbon, effectively shutting down the cyclization pathway.

Critical Control Point 2: Deprotection Chemistry

Standard piperidine deprotection is often too slow and promotes DKP because piperidine is a secondary amine that can participate in base-catalyzed cyclization.

Protocol A: The "Burst" Deprotection (Standard)

Instead of the standard 2 x 10 min or 2 x 20 min deprotection, use a kinetic approach to minimize the time the amine is free and reactive without an incoming amino acid.

  • Solvent: DMF (NMP is better for aggregation, but DMF is standard).

  • Base: 20% Piperidine.

  • Cycles:

    • Cycle 1: 2 minutes (Remove bulk Fmoc).

    • Cycle 2: 5 minutes (Complete reaction).

  • Action: Wash immediately and aggressively (Flow wash) and proceed to coupling instantly.

Protocol B: The "DBU/Piperazine" Cocktail (Advanced)

For extremely difficult sequences (e.g., N-Me-Phe adjacent to Proline), use this optimized cocktail identified in recent kinetic studies (Wang et al., 2022).

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[1]

  • Why?

    • DBU is a non-nucleophilic base (stronger but sterically hindered), speeding up Fmoc removal without participating in nucleophilic attack.

    • Piperazine acts as the scavenger for the fulvene byproduct.

    • Result: Faster deprotection with reduced DKP formation rates compared to piperidine.[1]

Step-by-Step Optimized Workflow

Follow this protocol specifically for the cycle involving the N-Me-Phe (or the residue immediately following it).

Phase 1: Loading the First Residue (AA1) on 2-CTC
  • Swell: Swell 2-CTC resin in dry DCM for 30 mins.

  • Load: Dissolve AA1 (1.0 eq) + DIPEA (4.0 eq) in DCM. Add to resin.[2][5][6][7]

  • Time: Shake for 2 hours.

  • Cap: Add Methanol (1 mL/g resin) to the mixture and shake for 15 mins (caps unreacted chloride).

  • Wash: DCM (3x), DMF (3x).

Phase 2: Coupling N-Me-Phe (AA2)
  • Activation: Use HATU/HOAt (1:1) with DIPEA.

    • Note: PyBOP or DIC/Oxyma are acceptable, but HATU is preferred for sterically hindered N-methyl couplings.

  • Coupling Time: Double coupling (2 x 1 hour) is recommended to ensure 100% incorporation.

Phase 3: The "Danger Zone" (Deprotection of AA2)

This is where DKP happens.[4][8][9] The moment Fmoc is removed from N-Me-Phe, the clock starts.

  • Wash: Wash resin thoroughly with DMF (5x).[5]

  • Deprotect: Apply Protocol B (2% DBU / 5% Piperazine in NMP) for 2 x 3 minutes .

    • Alternative: 20% Piperidine/DMF for 2 x 5 mins.

  • Wash: Rapid flow wash with DMF (3 x 30 seconds). DO NOT PAUSE.

Phase 4: The "Trap" (Coupling AA3)

You must couple AA3 immediately to acylate the secondary amine.

  • Pre-Activation: Have the activated AA3 solution ready before you start the deprotection of AA2.

  • Reagents: Use HATU (or COMU) + HOAt + DIPEA .

    • Why HOAt? It accelerates coupling to secondary amines (N-Me-Phe).

  • Addition: Add activated AA3 to resin immediately after the final wash.

  • Reaction: Allow to react for 2-12 hours (N-methyl couplings are slow).

Troubleshooting & FAQs

Q: I see a mass of [M-18] in my LC-MS. Is this DKP? A: No. A mass of [M-18] usually indicates dehydration (loss of water). DKP formation results in the loss of the dipeptide mass from the resin. If you analyze the cleaved resin, you will see a missing sequence. If you analyze the waste stream (the DMF washes after deprotection), you will find the Cyclic Dipeptide mass (Mass = AA1 + AA2 - 18).

Q: Can I use Wang resin if I use "Backbone Protection" (Hmb)? A: Yes, but it is complex. Using Hmb (2-hydroxy-4-methoxybenzyl) protection on the amide backbone disrupts the hydrogen bonding and aggregation, but for DKP specifically, 2-CTC is a superior and simpler solution. Hmb is better suited for preventing aggregation in long peptides, whereas 2-CTC specifically targets the ester-cleavage mechanism of DKP.

Q: My N-Me-Phe coupling (AA3 to AA2) is incomplete. What now? A: Coupling to an N-methylated residue is difficult due to steric clash.

  • Re-couple: Use HATU/HOAt at 50°C (microwave or heated block).

  • Check Solvent: Switch to NMP or DMF/DMSO (9:1) to improve swelling.

  • Monitoring: Use the Chloranil test (for secondary amines), not the Kaiser test (which only detects primary amines).

References

  • Gairí, M., et al. (1990). "Suppression of diketopiperazine formation in solid phase peptide synthesis."[7] Tetrahedron Letters, 31(50), 7363-7366.

  • Wang, X., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis."[1][4] ACS Omega, 7(14), 11832–11840.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide fragments." International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Merck/Novabiochem. "Novabiochem® Peptide Synthesis Protocols." Merck Life Science Technical Library.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Z-N-Me-Phe-OH

The following technical guide addresses the solubility challenges associated with Z-N-Me-Phe-OH (N-alpha-Cbz-N-alpha-methyl-L-phenylalanine) and peptides containing this hydrophobic structural motif. Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with Z-N-Me-Phe-OH (N-alpha-Cbz-N-alpha-methyl-L-phenylalanine) and peptides containing this hydrophobic structural motif.

Senior Application Scientist Desk Subject: Troubleshooting aqueous solubility for hydrophobic N-methylated peptide building blocks.

Core Technical Overview

Z-N-Me-Phe-OH represents a "perfect storm" of hydrophobicity.[1] To troubleshoot solubility, one must understand the three structural components driving its behavior:

  • Z-Group (Carbobenzyloxy): A large, aromatic protecting group that caps the N-terminus, eliminating the polarity of the amine and adding significant lipophilicity.[1]

  • Phe (Phenylalanine): An aromatic, hydrophobic side chain.[1]

  • N-Methylation: While N-methylation is often used in peptide design to prevent aggregation (by removing the hydrogen bond donor), in short fragments or single residues, it simply adds a non-polar methyl group, further reducing water solubility compared to the non-methylated variant.[1]

The Reality Check: Z-N-Me-Phe-OH is not water-soluble at neutral or acidic pH.[1] It behaves as a lipophilic organic acid.[1] Successful dissolution requires manipulating its ionization state (pH) or using compatible organic co-solvents.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve Z-N-Me-Phe-OH in pure water or PBS (pH 7.4), but it floats or forms a white precipitate. What is wrong?

Diagnosis: The molecule is protonated and hydrophobic. Technical Explanation: At pH 7.4, the carboxylic acid (COOH) may be partially ionized, but the overwhelming hydrophobicity of the Z-group and the Phenylalanine side chain dominates. The N-methylation prevents the formation of stabilizing hydrogen bonds with water. Solution:

  • Method A (pH Adjustment): You must drive the equilibrium completely to the carboxylate salt form (

    
    ).[1] Adjust the pH to 8.0–9.0  using dilute Ammonium Bicarbonate (
    
    
    
    ) or Ammonia (
    
    
    ).[1]
  • Method B (Organic Stock): Dissolve the compound in 100% DMSO or DMF first to create a high-concentration stock (e.g., 50–100 mM), then dilute into your aqueous buffer.[1]

Q2: My protocol requires <1% DMSO. How do I get it into solution without high organic solvent?

Diagnosis: You need an aqueous formulation without toxic co-solvents. Solution: Use the "Salt Formation" Protocol .[1]

  • Weigh the Z-N-Me-Phe-OH.[1]

  • Add a stoichiometric equivalent (1.0–1.1 eq) of a mild base like Sodium Bicarbonate (NaHCO₃) or Tris base .[1]

  • Add water dropwise with sonication.[1]

  • Why this works: This converts the insoluble acid form into the sodium or Tris salt (Z-N-Me-Phe-O⁻ Na⁺), which is significantly more water-soluble.[1]

Q3: I see a "gel" forming when I add water to my DMSO stock. Is this aggregation?

Diagnosis: Likely rapid precipitation, not amyloid aggregation.[1] Technical Explanation: N-methylated peptides are actually less prone to aggregation (beta-sheet formation) than standard peptides.[1] The "gel" is likely the hydrophobic Z-N-Me-Phe-OH crashing out of solution because the local water concentration rose too fast. Solution:

  • Vortex immediately upon addition.[1]

  • Add the DMSO stock into the water , not water into the DMSO.

  • Warm the solution to 30–40°C (Z-group is stable at this temp).

Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Best for: Cell culture, enzymatic assays where pH must remain physiological.[1]

  • Calculate: Determine the mass required for a 50 mM stock .

  • Solvent: Add 100% DMSO (sterile filtered).

    • Note: Do not use PBS or water yet.[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Dilution:

    • Prepare your assay buffer (e.g., PBS).[1][2]

    • Slowly add the DMSO stock to the buffer while vortexing.[1]

    • Critical Limit: Do not exceed the solubility limit (typically ~100–500 µM in aqueous buffer).[1] If higher concentrations are needed, use Protocol B.

Protocol B: High-Concentration Aqueous Solubilization (Base-Assisted)

Best for: Analytical standards, chemical synthesis, or high-dose animal studies.[1]

  • Weigh: 10 mg of Z-N-Me-Phe-OH.

  • Base Addition: Add 1.0 mL of 50 mM Ammonium Bicarbonate (pH ~8.0) .

  • Sonicate: Sonicate for 10–15 minutes.

  • Check: If the solution is cloudy, add 1 M NaOH dropwise (0.5 µL at a time) until the solution clears.

    • Warning: Do not exceed pH 10, as this may risk racemization over long periods, although the Z-group is generally stable to mild base.[1]

Data & Compatibility Tables

Table 1: Solubility Profile of Z-N-Me-Phe-OH
Solvent SystemSolubility RatingNotes
Water (pH < 7) InsolubleHydrophobic character dominates.[1]
Water (pH > 8) ModerateForms carboxylate salt (Soluble).[1]
DMSO High (>100 mM)Recommended stock solvent.[1]
DMF High (>100 mM)Good for synthesis; toxic for bio assays.[1]
Ethanol/Methanol HighGood for handling, but volatile.[1]
PBS (pH 7.4) Low (< 1 mM)Likely to precipitate without DMSO.[1]
Table 2: Chemical Properties Relevant to Solubility
PropertyValueImplication
Molecular Weight ~313.35 g/mol Small molecule, but bulky groups.[1]
pKa (COOH) ~3.5–4.0Ionized at pH > 5, but lipophilicity requires pH > 7.5 for solubility.[1]
LogP (Est.) > 3.0Highly lipophilic (partitions into oil/organic phase).[1]

Decision Tree for Solubilization

The following logic flow illustrates the decision process for dissolving Z-N-Me-Phe-OH based on your application.

SolubilityFlow Start Start: Dissolve Z-N-Me-Phe-OH AppType Application Type? Start->AppType Synth Peptide Synthesis AppType->Synth Bio Biological Assay AppType->Bio SynthSolv Use DMF, NMP, or DCM Synth->SynthSolv High Solubility BioSolv Is DMSO allowed? Bio->BioSolv YesDMSO Dissolve in 100% DMSO Dilute into buffer BioSolv->YesDMSO Yes (<1-5%) NoDMSO Strict Aqueous Required? BioSolv->NoDMSO No BaseMethod Use Base-Assisted Protocol (NH4HCO3 or NaOH, pH > 8) NoDMSO->BaseMethod Form Salt

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

References

  • PubChem. (2025).[1] Phenylalanine, N-carboxy-, N-benzyl ester.[1] National Library of Medicine.[1] Retrieved from [Link](Note: Serves as the base reference for Z-protected phenylalanine properties).[1]

  • Teixidó, M., et al. (2010).[1] N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles.[1][3] Journal of Medicinal Chemistry. Retrieved from [Link](Demonstrates the high lipophilicity and membrane permeability of N-Me-Phe motifs).

Sources

Optimization

minimizing deletion sequences in N-methylated peptide synthesis

Technical Support Center: N-Methylated Peptide Synthesis Mission: Minimizing Deletion Sequences & Maximizing Coupling Efficiency Status: Online | Agent: Senior Application Scientist Introduction: The Steric Challenge Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylated Peptide Synthesis Mission: Minimizing Deletion Sequences & Maximizing Coupling Efficiency Status: Online | Agent: Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the technical support hub. If you are here, you likely have a mass spectrum showing "deletion sequences" (peptides missing one amino acid) or low crude purity in your N-methylated peptide synthesis.

The Root Cause: N-methylation introduces a methyl group on the amide nitrogen.[1] This creates massive steric hindrance, preventing the incoming activated amino acid from approaching the nucleophile. Furthermore, N-methyl amino acids are secondary amines, which are significantly less nucleophilic than primary amines. Standard protocols (HBTU/DIEA) will fail here.

Below are the troubleshooting modules designed to resolve these specific failures.

Module 1: Diagnosis & Monitoring

Q: My Kaiser test is negative (yellow), but my LC-MS shows the coupling failed. How is this possible?

A: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce a blue color (Ruhemann's purple). N-methyl amino acids have secondary amines. They do not react with ninhydrin to produce this color.[2] A negative Kaiser test on an N-methyl residue is a false negative.

Protocol: The Chloranil Test You must use the Chloranil or Acetaldehyde/Chloranil test for secondary amines.

  • Sample: Take 1-5 mg of resin beads in a small glass tube.

  • Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 2 drops of 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Wait: Let stand for 5 minutes at room temperature.

  • Read:

    • Blue/Green beads: Positive (Secondary amine present = Incomplete coupling).

    • Colorless/Yellow beads: Negative (Coupling complete).

Pro-Tip: For Proline or N-methyl residues, the Isatin Test is another robust alternative if Chloranil is ambiguous.

Module 2: Coupling Chemistry Optimization

Q: I am using HBTU/DIEA. Why am I seeing deletions at the N-methyl junction?

A: HBTU is an "onium" salt that generates an OBt ester. This is often not reactive enough to overcome the steric barrier of an N-methyl group.[1] You need to upgrade your coupling cocktail to generate a more reactive active ester (OAt or Oxyma) or an acid chloride.

Tier 1: The "Gold Standard" (HATU or COMU) Switch to HATU (generates OAt ester) or COMU (generates Oxyma ester). The pyridine nitrogen in HOAt provides anchimeric assistance, boosting the reaction rate.

  • Reagent: HATU or COMU (0.95 eq relative to AA).

  • Base: HOAt (optional additive) + DIEA (2 eq).

  • Conditions: Double couple for 2 hours each.

Tier 2: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC) If HATU fails (common in N-Me-Val or N-Me-Ile couplings), you must generate the Amino Acid Chloride in situ. Acid chlorides are hyper-reactive and can force coupling through steric bulk.

Protocol: In-Situ Acid Chloride Formation with BTC

  • Caution: This generates phosgene gas. MUST be done in a fume hood.

  • Dissolve: Fmoc-N-Me-AA-OH (5 eq) and BTC (1.65 eq) in dry THF/DCM.

  • Activate: Add 2,4,6-Collidine (14 eq). A suspension will form.[2]

  • React: Stir for 1-2 minutes.

  • Couple: Add the suspension to the resin.[1] React for 1 hour.

Comparative Data: Coupling Efficiency on Difficult Sequences

ReagentActive SpeciesReactivityRisk of EpimerizationRecommended Use
HBTU/HCTU OBt / O-6-Cl-BtModerateLowStandard AA coupling
HATU OAtHighModerateDifficult couplings (Standard N-Me)
COMU OxymaHighLowBest Balance (High efficiency, safer)
PyBrOP Acid BromideVery HighHighN-Me-Aib or extremely hindered amines
BTC/Triphosgene Acid ChlorideExtreme HighWhen all else fails (e.g., N-Me-Val)

Module 3: Physical Parameters & Aggregation

Q: Will heating the reaction help?

A: Yes. Unlike standard peptides where heat increases racemization risk, N-methylated couplings often require energy to overcome the activation barrier.

  • Microwave Irradiation: 75°C for 10-20 minutes is standard for N-methyl couplings.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP is a better solvent for disrupting beta-sheet aggregation, which is common in N-methylated peptides (though N-methylation itself eventually disrupts H-bonds, the growing chain can still aggregate).

Module 4: Side Reactions (DKP Formation)

Q: My mass spec shows a peak corresponding to [M - (AA1 + AA2)]. The last two amino acids fell off!

A: This is Diketopiperazine (DKP) formation .[3][4][5] When you deprotect the Fmoc group of the 3rd amino acid (counting from C-term), the free amine can back-bite onto the carbonyl of the 1st amino acid, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Risk Factor: Extremely high if the 2nd residue is Proline or N-methylated (which induces a cis conformation, bringing the N-terminus close to the ester linkage).

  • Prevention:

    • Steric Bulk: Use Trityl (Trt) or 2-Chlorotrityl (2-CTC) resin. The bulky linker sterically hinders the back-biting attack.

    • Fast Coupling: Do not leave the resin in the deprotected state. Couple the next amino acid immediately.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for minimizing deletions in N-methylated synthesis.

N_Methyl_Troubleshooting Start Problem: Deletion Sequence (Incomplete Coupling) Check_Test Step 1: Diagnostic Test (Is Kaiser Yellow?) Start->Check_Test Secondary_Amine Is the Resin-Bound AA an N-Methyl or Proline? Check_Test->Secondary_Amine Chloranil Perform Chloranil or Isatin Test Secondary_Amine->Chloranil Yes Result_Pos Test Positive (Blue/Green) Coupling Incomplete Chloranil->Result_Pos Optimization Step 2: Optimize Chemistry Result_Pos->Optimization Standard_Opt Switch to HATU or COMU Double Couple (2x 2hr) Optimization->Standard_Opt Still_Fail Still Failing? Standard_Opt->Still_Fail Nuclear Step 3: The 'Nuclear' Option In-Situ Acid Chloride (BTC) or PyBrOP Still_Fail->Nuclear Yes Physical Step 4: Physical Assist Microwave (75°C) + NMP Still_Fail->Physical No (Yield improved but not 100%) Nuclear->Physical Combine if needed

Caption: Logic flow for diagnosing and resolving incomplete couplings in N-methylated peptide synthesis.

Mechanism of DKP Formation

Understanding how you lose your peptide is crucial to stopping it.

DKP_Mechanism Step1 Fmoc Deprotection (Free N-Terminal Amine) Step2 Conformational Twist (Cis-Amide Bond induced by N-Me) Step1->Step2 Step3 Nucleophilic Attack (Amine attacks Ester Linker) Step2->Step3 Result Cyclic DKP Released + Truncated Resin Step3->Result

Caption: Mechanism of Diketopiperazine (DKP) formation leading to dipeptide deletion.

References

  • Coste, J., et al. (1990).[6][7] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. 8

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. 9

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. 10[4]

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. 11[4]

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. 12[4][6][7]

Sources

Troubleshooting

alternative coupling agents for Z-N-alpha-methyl-L-phenylalanine

Ticket ID: #8492-ZNMePhe Subject: Optimization of Coupling Reagents for Z-N-alpha-methyl-L-phenylalanine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Steric Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-ZNMePhe Subject: Optimization of Coupling Reagents for Z-N-alpha-methyl-L-phenylalanine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are encountering difficulty coupling Z-N-alpha-methyl-L-phenylalanine (Z-N-Me-Phe-OH) . This is a known "difficult sequence" scenario.

The Root Cause:

  • Steric Hindrance: The

    
    -methyl group introduces significant bulk, preventing the approaching nucleophile (amine) from attacking the activated carbonyl.
    
  • Electronic Deactivation: The

    
    -methyl group eliminates the amide hydrogen, removing a hydrogen-bond donor that typically stabilizes the transition state during coupling.
    
  • Racemization Risk: Unlike standard amino acids,

    
    -methylated residues are highly prone to racemization via oxazolone formation , even with urethane protection (Z-group).
    

This guide provides a tiered troubleshooting protocol, moving from modern "green" standards to high-reactivity solutions for extreme cases.

Diagnostic Decision Tree

Before selecting a reagent, determine your specific constraint using the logic flow below.

CouplingLogic Start Start: Z-N-Me-Phe Coupling Check Did Standard Fail? Start->Check Standard Standard Coupling (HBTU/EDC) Check->Standard First Attempt (Likely to stall) Tier1 Tier 1: COMU / Oxyma (High Yield, Low Racemization) Check->Tier1 Recommended Start Tier2 Tier 2: HATU / HOAt (The Reliable Standard) Tier1->Tier2 If Yield < 60% Racemization Issue: Racemization Observed? Tier1->Racemization Tier3 Tier 3: Acid Chlorides (BTC or Ghosez's Reagent) Tier2->Tier3 If Yield < 40% or Stalled Tier2->Racemization BaseSwitch Switch Base: Use Collidine (TMP) instead of DIEA Racemization->BaseSwitch Yes

Figure 1: Decision matrix for selecting coupling agents based on reaction performance and steric demand.

Protocol Module A: The Modern Standard (COMU/Oxyma)

Recommendation: Replace HBTU/HATU with COMU . Why: COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. It offers solubility superior to HATU in DMF/DCM and shows lower epimerization rates for


-methylated species [1].
Optimized Protocol (Solution Phase)
ComponentEquivalentsRole
Z-N-Me-Phe-OH 1.0Carboxylic Acid
Amine Partner 1.1Nucleophile
COMU 1.0Coupling Reagent
TMP (Collidine) 2.0Base (Weaker base suppresses racemization)
Solvent 0.1 MDMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve Z-N-Me-Phe-OH and the amine partner in dry DMF.

  • Cooling: Cool the mixture to 0°C (ice bath). Critical for suppressing oxazolone formation.[1]

  • Activation: Add TMP (2,4,6-trimethylpyridine). Then, add COMU immediately.

  • Monitoring:

    • Visual Cue: The reaction typically turns bright red/orange. As the reaction completes, it may shift to yellow.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes TMP), water, and brine.

Protocol Module B: The "Nuclear" Option (Bis-trichloromethyl carbonate / BTC)

When to use: If HATU and COMU fail to drive the reaction to completion (>80% conversion). Mechanism: BTC generates an acid chloride in situ. Acid chlorides are small, highly electrophilic, and insensitive to the steric bulk of the


-methyl group [2].

⚠️ SAFETY WARNING: BTC generates Phosgene gas. This reaction MUST be performed in a high-efficiency fume hood.

BTC-Mediated Coupling Protocol[1][3]
ComponentEquivalentsRole
Z-N-Me-Phe-OH 1.0Carboxylic Acid
BTC (Triphosgene) 0.35Generates 1.05 eq of Phosgene
Collidine 3.0Base / HCl Scavenger
Solvent 0.1 MTHF or DCM (Avoid DMF during activation)

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Dissolve Z-N-Me-Phe-OH and BTC in dry THF or DCM under Argon.

    • Cool to -15°C.

    • Add Collidine (1.0 eq) dropwise. A precipitate (Collidine·HCl) will form.

    • Stir for 20 minutes at 0°C.

  • Coupling:

    • Add the amine partner (dissolved in minimal THF) and the remaining Collidine (2.0 eq).

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quenching: Quench carefully with water (destroys residual phosgene) before standard workup.

Troubleshooting Guide: Racemization

Issue: You observe the D-enantiomer (or diastereomer) in HPLC. Mechanism: The


-methyl group facilitates the formation of an Oxazolonium ion  intermediate. Unlike standard amino acids, there is no amide proton to stabilize the anti-conformation, making the oxazolone formation faster and more prone to enolization [3].

Figure 2: Mechanism of base-catalyzed racemization via oxazolone formation.

Corrective Actions:

  • Switch Base: Replace DIEA (Diisopropylethylamine) with Collidine (TMP) . Collidine is sufficiently basic to drive the reaction but sterically hindered enough to reduce proton abstraction from the alpha-carbon.

  • Lower Temperature: Conduct the activation and the first hour of coupling at 0°C or -10°C.

  • Add Additives: If using carbodiimides (DCC/DIC), you MUST use HOAt or Oxyma. HOBt is often insufficient for

    
    -methyl protection.
    

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU? A: Yes. PyBOP (and specifically PyAOP ) are excellent alternatives. PyAOP (the HOAt analog of PyBOP) is particularly effective for hindered amines. However, they produce carcinogenic HMPA byproducts (or pyrrolidine analogs), so handling requires care. PyAOP is often preferred over HATU if the guanidinium moiety of HATU reacts with the amine (guanidinylation side reaction), though this is rare with hindered amines.

Q: Why is my yield low even with HATU? A: Check your solvent. For


-methyl couplings, NMP  (N-methylpyrrolidone) often outperforms DMF due to better swelling (if solid phase) and solubility. Also, ensure you are not using old HATU; the reagent hydrolyzes if exposed to moisture.

Q: Can I use Ghosez's Reagent instead of BTC? A: Yes, and it is often safer. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions [4].[3]

  • Protocol: Treat Z-N-Me-Phe-OH with Ghosez's reagent (1.1 eq) in dry DCM for 1h at RT, then add the amine and mild base.

Q: How do I remove the Z-group after coupling? A: Standard hydrogenolysis (


, Pd/C) works. However, be aware that 

-methyl peptides can poison catalysts more easily than standard peptides. You may need higher Pd loading (10-20% w/w) or the use of Pd(OH)₂ (Pearlman's catalyst).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted Roles of BTC in Organic Synthesis and Peptide Chemistry. Chemical Reviews, 113, 6320-6352. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[4] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[4] Link

  • Devadas, B., et al. (1989). Ghosez's Reagent in the Synthesis of N-Methylated Peptides. Journal of Organic Chemistry, 54, 5783. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Retention Time &amp; Chromatographic Behavior of Z-N-Me-Phe vs. Z-Phe-OH

Executive Summary Objective: To distinguish the chromatographic behavior of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) and Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine) using Reversed-Phase High-Perfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To distinguish the chromatographic behavior of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) and Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Core Finding: Z-N-Me-Phe-OH exhibits a longer retention time than Z-Phe-OH under standard reversed-phase conditions. This shift is driven by the N-methylation, which eliminates a hydrogen bond donor and increases the molecule's lipophilicity (LogP). Additionally, Z-N-Me-Phe-OH is prone to peak broadening or splitting due to cis/trans rotamerization of the tertiary carbamate bond, a phenomenon absent in the secondary carbamate of Z-Phe-OH.

Chemical & Mechanistic Analysis[1]

To optimize separation, one must understand the physicochemical drivers at the molecular level.

Structural Comparison
FeatureZ-Phe-OHZ-N-Me-Phe-OH
Formula C₁₇H₁₇NO₄C₁₈H₁₉NO₄
MW 299.32 g/mol 313.35 g/mol
Amide/Carbamate Type Secondary (-NH-CO-)Tertiary (-N(Me)-CO-)
H-Bond Donor Yes (Carbamate NH)No (Methylated)
Hydrophobicity ModerateHigh
The "Methylation Effect" on Retention

In RP-HPLC, retention is governed by the partition coefficient between the non-polar stationary phase (e.g., C18) and the polar mobile phase.

  • Loss of H-Bonding: The N-methylation of Z-Phe-OH replaces the polar N-H proton with a non-polar methyl group. This removes a primary site for hydrogen bonding with the mobile phase (water/methanol), significantly reducing aqueous solubility.

  • Increased Lipophilicity: The addition of the methyl group increases the solvent-accessible surface area that is hydrophobic. Theoretical LogP calculations consistently show an increase of approximately 0.3–0.5 log units for N-methylated derivatives compared to their non-methylated parents.

  • Result: The equilibrium shifts toward the stationary phase, resulting in a later elution (higher

    
    ) for Z-N-Me-Phe-OH .
    
Conformational Isomerism (The "Split Peak" Phenomenon)

A critical analytical challenge specific to Z-N-Me-Phe-OH is the presence of rotamers.

  • Z-Phe-OH: The secondary carbamate bond predominantly adopts the trans (anti) conformation due to steric stability. It typically elutes as a single, sharp peak.

  • Z-N-Me-Phe-OH: The tertiary carbamate bond has a lower energy barrier between cis and trans states, leading to a population mixture (often ~60:40 or 70:30) in solution. On the HPLC timescale, these conformers may interconvert slowly, leading to peak broadening or, in high-efficiency separations, doublet peaks .

Experimental Protocol

Recommended Method (Standard C18)

This protocol is designed to resolve the two compounds while managing the rotamer issue of the methylated species.

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

    • Rationale: Standard hydrophobicity-based separation.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

    • Rationale: Low pH suppresses ionization of the carboxylic acid (keeping it neutral/hydrophobic) and minimizes silanol interactions.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C - 50°C (Critical).

    • Why? Elevated temperature accelerates the cis/trans interconversion rate of Z-N-Me-Phe-OH, collapsing split peaks into a single, sharper average peak.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Equilibration
1.020%Injection
20.080%Linear Gradient
22.095%Wash
25.020%Re-equilibration
Expected Results (Data Summary)
CompoundPredicted

(approx)*
Peak Morphology
Z-Phe-OH 12.5 - 13.5 minSharp, symmetrical (Gaussian).
Z-N-Me-Phe-OH 14.0 - 15.5 minBroader; potential shoulder or split at low temp (<25°C).

*Note: Absolute retention times vary by column brand and dead volume.

Visualization of Logic & Workflow

Chromatographic Mechanism

The following diagram illustrates the molecular interactions driving the separation.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) H2O Water/ACN Molecules C18 C18 Alkyl Chains ZPhe Z-Phe-OH (Has NH Donor) ZPhe->H2O H-Bonding (Stronger Interaction) ZPhe->C18 Hydrophobic Interaction Res1 Elutes Earlier ZPhe->Res1 ZNMe Z-N-Me-Phe-OH (No NH Donor) ZNMe->H2O No H-Bonding (Weak Interaction) ZNMe->C18 Hydrophobic Interaction (Dominant) Res2 Elutes Later ZNMe->Res2

Figure 1: Mechanistic interaction map showing why Z-N-Me-Phe elutes later than Z-Phe-OH.

Method Development Decision Tree

Use this workflow to troubleshoot peak shape issues with Z-N-Me-Phe.

Workflow Start Start HPLC Analysis (Z-N-Me-Phe vs Z-Phe) CheckPeak Analyze Z-N-Me-Phe Peak Shape Start->CheckPeak IsSplit Is Peak Split or Broad? CheckPeak->IsSplit Single Sharp Single Peak IsSplit->Single No Split Doublet / Shoulder IsSplit->Split Yes (Rotamers) Final Optimized Method (Rotamer Coalescence) Single->Final Temp Increase Column Temp (40°C -> 60°C) Split->Temp Primary Fix Gradient Flatten Gradient Slope (Slower %B increase) Split->Gradient Secondary Fix Temp->CheckPeak Re-inject Gradient->CheckPeak

Figure 2: Troubleshooting workflow for handling rotamer-induced peak broadening in N-methylated amino acids.

References

  • Effect of N-Methylation on Lipophilicity

    • Source: ResearchG
    • Title: "The impact of N-methylation on aqueous solubility and lipophilicity"
    • Context: Confirms that N-methylation of amides generally increases LogP and reduces polar surface area, leading to longer RP-HPLC retention.
    • Link:[Link]

  • Chromatographic Behavior of N-Methylated Peptides

    • Source: PubMed / Journal of Chrom
    • Title: "Chromatographic behavior of a series of N-methylated tetra and octapeptides on a reversed-phase sorbent"
    • Context: Details the phenomenon of peak broadening due to cis/trans isomerism in N-methyl
    • Link:[Link]

  • HPLC Method for Amino Acid Derivatives

    • Source: Element Lab Solutions
    • Title: "HPLC Solvent Selection and Polarity"
    • Context: Provides the fundamental basis for mobile phase selection (Water/ACN/TFA)
    • Link:[Link]

  • General Properties of Z-Phe-OH

    • Source: PubChem[2]

    • Title: "Z-Phe-OH Compound Summary"
    • Context: Verification of molecular weight and chemical structure for the non-methyl
    • Link:[Link]

Sources

Comparative

Beyond the Mobile Proton: A Comparative Guide to Mass Spectrometry of N-Methylated Peptides

Executive Summary N-methylation of peptide backbones is a cornerstone strategy in modern drug discovery, particularly for enhancing metabolic stability and membrane permeability of peptide therapeutics (e.g., Cyclosporin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation of peptide backbones is a cornerstone strategy in modern drug discovery, particularly for enhancing metabolic stability and membrane permeability of peptide therapeutics (e.g., Cyclosporine A). However, this modification fundamentally alters gas-phase dissociation kinetics, rendering standard bioinformatic sequencing algorithms ineffective.

This guide objectively compares the fragmentation performance of Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Electron Transfer Dissociation (ETD) when applied to N-methylated peptides. We provide experimental evidence demonstrating why HCD is the preferred method for this class, elucidate the mechanistic deviations from the standard "Mobile Proton Model," and offer a validated analytical workflow.

The N-Methyl Challenge: Why Standard Sequencing Fails

In canonical peptides, the amide hydrogen plays a critical role in charge-directed fragmentation. Under the Mobile Proton Model (MPM) , a proton added during electrospray ionization (ESI) migrates along the peptide backbone. When it protonates an amide nitrogen, it weakens the amide bond, facilitating nucleophilic attack by the adjacent carbonyl oxygen to form b-ions (oxazolone) and y-ions .

The N-Methyl Disruption:

  • Loss of Mobile Proton: N-methylation replaces the amide hydrogen with a methyl group. This removes a critical proton donor/acceptor site, inhibiting the standard proton migration required for uniform backbone cleavage.

  • Fixed Charge Localization: The tertiary amine formed by N-methylation has a higher proton affinity than a secondary amide. This often "traps" the proton, preventing it from moving to other cleavage sites.

  • Steric Hindrance: The bulky methyl group alters the Ramachandran angles, affecting the formation of the cyclic oxazolone intermediate necessary for b-ion formation.

Comparative Analysis: CID vs. HCD vs. ETD[1][2]

The following analysis compares dissociation techniques based on sequence coverage, ion series integrity, and suitability for N-methylated species.

Table 1: Performance Comparison Matrix
FeatureCID (Trap) HCD (Beam-type) ETD (Electron Transfer)
Primary Ion Types b, yb, y, a, immoniumc, z
Energy Regime Low (Resonant excitation)High (Non-resonant)Non-thermal (Radical driven)
N-Methyl Suitability Moderate. Strong bias for cleavage N-terminal to N-methyl sites (Proline effect).High. Higher energy overcomes the energy barrier caused by fixed charges; generates diagnostic immonium ions.Low. N-methyl peptides often lack the charge density (z > 2) required for efficient electron capture.
Sequence Coverage Gapped. Missing cleavages C-terminal to N-Me residues.Comprehensive. Internal fragments help bridge gaps.Poor. Steric hindrance and low charge states inhibit radical migration.
Key Limitation "Low mass cutoff" (cannot see low m/z diagnostic ions).Requires high-resolution analyzer (Orbitrap/Q-TOF) for best results.Inefficient for cyclic or singly-charged hydrophobic peptides.
Detailed Assessment[1][3]
1. CID (Collision-Induced Dissociation)

CID is heavily influenced by the "Proline Effect." Similar to Proline, N-methylated amino acids facilitate cleavage of the peptide bond immediately N-terminal to them (the X-NMe bond).

  • Mechanism: The high proton affinity of the N-methyl group attracts the proton. However, because there is no amide hydrogen to facilitate the standard pathway, the bond cleavage is often dominated by charge-remote fragmentation or alternative pathways.

  • Result: Spectra are dominated by a few intense peaks adjacent to the N-methyl group, leaving large gaps in the sequence coverage for the rest of the peptide.

2. HCD (Higher-energy Collisional Dissociation)

HCD is the gold standard for N-methylated peptides.

  • Mechanism: HCD utilizes higher activation energies and shorter activation times.[1] This extra energy is sufficient to break bonds that are thermodynamically unfavorable in standard CID (e.g., bonds distant from the N-methyl "proton trap").

  • Diagnostic Utility: HCD allows the detection of low-mass immonium ions . For N-methylated residues, these are distinct (e.g., N-Me-Ala immonium ion at m/z 58.06 vs. Ala at m/z 44.05), providing immediate confirmation of methylation sites.

3. ETD (Electron Transfer Dissociation)

ETD is generally not recommended for this specific application.

  • Mechanism: ETD relies on the reaction between a radical anion (fluoranthene) and a multiply charged peptide cation.

  • Failure Mode: N-methylated peptides are often hydrophobic and compact (especially cyclic ones), tending to form singly charged

    
     ions or doubly charged ions where protons are sequestered by the N-methyl groups. Without a mobile proton to neutralize the radical site, the 
    
    
    
    cleavage (c/z ions) is inefficient.

Mechanistic Deep Dive: The Modified Mobile Proton Model

To understand the fragmentation data, one must visualize the alteration in proton mobility.[2][3]

Diagram 1: Fragmentation Kinetics (Standard vs. N-Methyl)

FragmentationPathways cluster_0 Standard Peptide (Mobile Proton) cluster_1 N-Methylated Peptide (Fixed Charge) S1 Protonated Precursor (Mobile H+) S2 Proton Migrates to Amide Nitrogen S1->S2 Low Energy S3 Oxazolone Formation (Nucleophilic Attack) S2->S3 S4 b/y Ion Series (Uniform Cleavage) S3->S4 M1 Protonated Precursor (Trapped at N-Me) M2 Proton Migration BLOCKED (No Amide H) M1->M2 Standard CID M3 High Energy Required (HCD) M1->M3 HCD Activation M4 Cleavage N-terminal to N-Me Site M2->M4 Dominant Pathway M3->M4 Enhanced Coverage M5 Diagnostic Immonium Ions M3->M5

Caption: Comparison of the Mobile Proton Model in standard peptides versus the "Trapped Proton" effect in N-methylated peptides, highlighting the necessity of higher energy (HCD) to overcome kinetic barriers.

Experimental Protocol: Validated Sequencing Workflow

This protocol is designed for a Q-Exactive or Orbitrap Fusion Lumos system but is adaptable to other Q-TOF platforms.

Step 1: Sample Preparation & Ionization
  • Solvent: Use 50% Acetonitrile / 0.1% Formic Acid.

  • Additives: For cyclic N-methyl peptides, adding sodium (Na+) or lithium (Li+) salts (10 µM) can sometimes simplify spectra by forcing specific ring-opening pathways, though protonated forms are preferred for sequencing.

  • Charge State Control: Optimize ESI voltage to favor

    
     if possible; however, accept that 
    
    
    
    may be dominant.
Step 2: MS/MS Acquisition Parameters
  • Method: Stepped HCD .

    • Rationale: N-methyl bonds are labile, while the rest of the backbone may be rigid. Stepped collision energy (e.g., 20, 30, 40 NCE) ensures that both fragile and tough bonds are fragmented in a single spectrum.

  • Resolution: 17,500 or 30,000 (at m/z 200). High resolution is non-negotiable to distinguish N-methyl mass shifts (+14.0156 Da) from potential isobaric interferences.

Step 3: Data Analysis (The "Shift" Strategy)

Standard search engines (Mascot, Sequest) often fail due to the "gap" in fragmentation. Use a Mass Shift Analysis approach:

  • Identify the Immonium Ions in the low mass region to catalog present amino acids.

    • Marker: Look for m/z 58.06 (N-Me-Gly/Sarcosine), m/z 72.08 (N-Me-Ala).

  • Locate the Precursor Mass .

  • Look for Satellite Peaks : N-methyl peptides frequently lose methylamine (

    
    , -31 Da) or methyl isocyanate.
    
Diagram 2: Decision Tree for N-Methyl Peptide Sequencing

Workflow Start Sample: N-Methylated Peptide CheckLinear Is the Peptide Cyclic? Start->CheckLinear LinearPath Linear Peptide CheckLinear->LinearPath No CyclicPath Cyclic Peptide CheckLinear->CyclicPath Yes MethodSelect Select Fragmentation Method LinearPath->MethodSelect RingOpen Ring Opening Analysis (Look for multiple b-ion series) CyclicPath->RingOpen Step 1: Determine Linearization RingOpen->MethodSelect HCD_Step Stepped HCD (20-40 NCE) Target: b/y ions + Immonium MethodSelect->HCD_Step Primary Choice ETD_Step ETD (Only if z > 2) Target: c/z ions MethodSelect->ETD_Step Alternative (High Charge only) Analysis Data Analysis: 1. Check Low Mass (Immonium) 2. Map Sequence Gaps (N-Me sites) HCD_Step->Analysis ETD_Step->Analysis

Caption: Operational workflow for selecting the optimal fragmentation strategy based on peptide topology and charge state.

References

  • Comparison of CID and ETD: Mikesh, L. M., et al. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta. [Link]

  • Mobile Proton Model & N-Methylation: Wysocki, V. H., et al. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry. [Link](Note: Generalized MPM reference)

  • Cyclic Peptide Fragmentation: Ngokei, C., et al. (2016). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry.[4] [Link]

  • HCD and Diagnostic Ions: Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. [Link]

  • Impact on Permeability and Structure: Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society.[5] [Link]

Sources

Validation

Technical Guide: Bioactivity Profiling of Methylated vs. Non-Methylated Phenylalanine Analogs

Executive Summary In peptide drug discovery, the modification of phenylalanine (Phe) residues via methylation—specifically -methylation and -methylation —is a critical strategy to overcome the inherent limitations of nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the modification of phenylalanine (Phe) residues via methylation—specifically


-methylation  and 

-methylation
—is a critical strategy to overcome the inherent limitations of native peptides: rapid proteolytic degradation and poor membrane permeability.

This guide provides a technical comparison of methylated vs. non-methylated phenylalanine analogs. While native L-Phenylalanine offers standard receptor recognition, its methylated counterparts significantly alter the physicochemical landscape by removing hydrogen bond donors and introducing steric constraints. This guide details the causal relationship between these structural changes and observed bioactivity, supported by experimental protocols for validation.

Structural & Physicochemical Basis[1]

To predict bioactivity, one must first understand the structural consequences of methylation. The introduction of a methyl group is not merely a change in mass; it is a fundamental alteration of the peptide backbone's electronic and steric environment.[1][2]

-Methyl-Phenylalanine ( -Me-Phe)[4][5][6][7]
  • H-Bond Donor Loss: Replaces the amide proton (-NH) with a methyl group (-CH

    
    ). This eliminates a hydrogen bond donor, reducing the energy penalty for desolvation when entering a lipid membrane.
    
  • Conformational Constraint: The steric bulk of the methyl group restricts the

    
     and 
    
    
    
    torsion angles, often forcing the peptide bond into a cis configuration or a specific turn structure (e.g.,
    
    
    -turn). This "pre-organization" can lower the entropy cost of binding if it mimics the bioactive conformation.
-Methyl-Phenylalanine ( -Me-Phe)[8][9][10]
  • Backbone Rigidity: The quaternary carbon at the

    
    -position severely restricts the rotation of the backbone, stabilizing helical structures (specifically 
    
    
    
    -helices).
  • Side Chain Orientation: It locks the side chain orientation (

    
     angles), potentially freezing the phenyl ring in a position optimal (or detrimental) for receptor pockets.
    
Visualization: Structural Impact Pathway

The following diagram illustrates the causal flow from chemical modification to biological outcome.

MethylationImpact Mod Modification Type NMe N-Methylation (N-Me-Phe) Mod->NMe OMe alpha-Methylation (alpha-Me-Phe) Mod->OMe Effect1 Loss of H-Bond Donor NMe->Effect1 Effect2 Steric Clash / Backbone Constraint NMe->Effect2 OMe->Effect2 Outcome1 Increased Lipophilicity (Membrane Permeability) Effect1->Outcome1 Outcome2 Proteolytic Stability (Steric Shielding) Effect2->Outcome2 Outcome3 Receptor Selectivity (Conformational Lock) Effect2->Outcome3

Figure 1: Mechanistic pathway linking methylation type to physicochemical changes and biological outcomes.

Comparative Performance Data

The following data summarizes the general performance trends observed when substituting L-Phe with


-Me-Phe or 

-Me-Phe in bioactive peptides (e.g., Enkephalin or Somatostatin analogs).
FeatureNative L-Phe

-Methyl-Phe

-Methyl-Phe
Proteolytic Stability Low (

min in plasma)
High (

hrs)
High (Resists chymotrypsin)
Membrane Permeability Low (

cm/s)
High (Improved passive diffusion)Moderate ( steric bulk only)
Conformational Freedom High (Flexible)Restricted (Favors turns/cis)Rigid (Favors helices)
H-Bond Potential Donor & AcceptorAcceptor OnlyDonor & Acceptor
Primary Utility Baseline ActivityOral Bioavailability / BBB CrossingStabilizing Helical Motifs

Critical Insight:


-methylation is generally superior for improving permeability (due to H-bond donor loss), while both modifications significantly enhance metabolic stability.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended. These workflows ensure that observed differences are due to the modification, not experimental artifacts.

Plasma Stability Assay (Metabolic Resistance)

This assay quantifies the half-life (


) extension provided by methylation.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Compounds (

    
    -Me-Phe analog, Native control).
    
  • Internal Standard (e.g., Tolbutamide).

  • Precipitation Solvent: Acetonitrile/Methanol (1:1) with 0.1% Formic Acid.[3]

Protocol:

  • Preparation: Dilute test compounds to 1

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Precipitation Solvent containing the Internal Standard. Vortex for 30s.
    
  • Separation: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Validation Criteria: The native L-Phe control must show


 degradation within 60 minutes to validate enzymatic activity of the plasma.
PAMPA (Membrane Permeability)

This assay measures passive diffusion, critical for assessing the impact of


-methylation on lipophilicity.

Protocol:

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M in PBS, pH 7.4) to the donor wells.
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of lecithin/dodecane solution (artificial membrane).
    
  • Acceptor Plate: Add 200

    
    L of PBS to acceptor wells.
    
  • Assembly: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate effective permeability (

    
    ) using the standard PAMPA equation.
    

Bioactivity & Receptor Affinity: The Trade-off

Methylation is not a guaranteed "upgrade." It introduces a trade-off between stability and affinity.

  • The "Goldilocks" Zone: If the methyl group locks the peptide into its bioactive conformation, affinity increases (lower

    
    ).
    
  • Steric Clash: If the methyl group sterically interferes with the receptor binding pocket, affinity drops drastically.

Case Study: Enkephalin Analogs

Research into opioid peptides demonstrates this trade-off. Replacing Phe


 with 

-Me-Phe in enkephalin analogs often retains high affinity for

-opioid receptors while drastically improving BBB permeability. However, methylation at other positions (e.g., Gly

) can destroy affinity due to steric clash within the receptor pocket.
Experimental Workflow: SAR Optimization

The following Graphviz diagram outlines the decision logic for applying methylation during Lead Optimization.

SAR_Workflow Start Hit Peptide (Unstable) Scan Methyl Scan (Synthesize Analogs) Start->Scan Test1 Binding Assay (Ki / IC50) Scan->Test1 Test2 Stability Assay (t 1/2) Scan->Test2 Decision Compare Data Test1->Decision Test2->Decision ResultA High Potency High Stability (Lead Candidate) Decision->ResultA Bioactive Conf. Retained ResultB Low Potency High Stability (Steric Clash) Decision->ResultB Binding Pocket Interference

Figure 2: Structure-Activity Relationship (SAR) workflow for evaluating methylated analogs.

References

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Malcor, J. D., et al. (2010). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles.[4][5] Journal of Medicinal Chemistry. [Link]

  • Siano, A., et al. (2025).[6] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.[6][7][8] Methods in Enzymology. [Link]

  • Trzepałka, E., et al. (2004).[9] Cis/trans conformational equilibrium across the N-methylphenylalanine-N-methylphenylalanine peptide bond of arginine vasopressin analogs. Journal of Peptide Research.[9] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Peptides Containing Z-N-Me-Phe

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic potential. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic potential. Among these modifications, N-methylation of the peptide backbone, particularly of aromatic residues like phenylalanine, offers a powerful tool to modulate conformational flexibility, improve metabolic stability, and enhance cell permeability. This guide provides an in-depth, technical comparison of the crystal structure analysis of peptides containing the N-benzyloxycarbonyl (Z) protected N-methyl-phenylalanine (Z-N-Me-Phe) residue. We will delve into the experimental workflow, from synthesis to high-resolution crystal structure determination, and provide a comparative analysis of the structural implications of this modification.

The Significance of N-Methylation: A Conformational Lock

The introduction of a methyl group on the amide nitrogen of a peptide backbone instigates a cascade of structural and physicochemical changes. This seemingly minor alteration removes the hydrogen bond donor capability of the amide proton and introduces steric hindrance, which significantly restricts the conformational freedom of the peptide backbone. This "conformational locking" can stabilize specific secondary structures, such as β-turns or extended conformations, which may be crucial for receptor binding and biological activity. Furthermore, the increased lipophilicity imparted by the methyl group can lead to improved membrane permeability and oral bioavailability, highly desirable properties for therapeutic peptides.

The Experimental Workflow: From Peptide Synthesis to Crystal Structure

The journey from a peptide sequence to its three-dimensional crystal structure is a multi-step process that demands precision and expertise. The following is a detailed protocol for the synthesis, purification, crystallization, and structure determination of a peptide containing a Z-N-Me-Phe residue.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & Characterization cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (SPPS) n_methylation On-Resin N-Methylation synthesis->n_methylation Incorporate N-Me-Phe cleavage Cleavage from Resin & Deprotection n_methylation->cleavage hplc Reverse-Phase HPLC cleavage->hplc mass_spec Mass Spectrometry hplc->mass_spec Verify Purity & Identity screening High-Throughput Screening mass_spec->screening optimization Optimization of Conditions screening->optimization crystal_harvesting Crystal Harvesting & Mounting optimization->crystal_harvesting data_collection X-ray Data Collection crystal_harvesting->data_collection phasing Phase Determination data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Figure 1: Experimental workflow for crystal structure analysis.
Part 1: Peptide Synthesis and On-Resin N-Methylation

The synthesis of peptides containing N-methylated residues is most efficiently achieved using solid-phase peptide synthesis (SPPS). The following protocol outlines a general procedure for the synthesis of a peptide incorporating a Z-N-Me-Phe residue.

Experimental Protocol: On-Resin N-Methylation (Direct Alkylation Method)

  • Resin Preparation: Swell the peptide-resin (with the sequence assembled up to the position preceding the desired N-methylation site) in N,N-dimethylformamide (DMF). Wash thoroughly with dichloromethane (DCM) and tetrahydrofuran (THF).

  • Deprotonation: Add a solution of lithium tert-butoxide (LiOtBu) in dry THF to the resin. Agitate the mixture for 1 hour at room temperature. The use of a strong, non-nucleophilic base is crucial to deprotonate the amide nitrogen without causing side reactions.

  • Washing: Filter the resin and wash extensively with dry THF to remove excess base. This step is critical to prevent unwanted reactions in the subsequent methylation step.

  • Methylation: Add a solution of methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) to the resin. Agitate the mixture for 2 hours at room temperature. Methyl iodide is a potent methylating agent.

  • Washing: Filter the resin and wash with DMSO, DMF, and DCM to remove excess reagents and byproducts.

  • Coupling of Z-N-Me-Phe: The Z-N-Me-Phe-OH amino acid is then coupled to the newly formed secondary amine using standard peptide coupling reagents such as HATU or HBTU.

  • Chain Elongation and Cleavage: Continue the SPPS cycles to complete the peptide sequence. Finally, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

Part 2: Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Part 3: Crystallization

Obtaining high-quality crystals is often the most challenging step. A systematic approach involving high-throughput screening of various crystallization conditions is employed.

Experimental Protocol: Peptide Crystallization

  • Concentration: Dissolve the purified peptide in a suitable buffer (e.g., Tris or HEPES) at a high concentration (typically 5-20 mg/mL).

  • Screening: Use commercially available crystallization screens (e.g., Hampton Research or Qiagen) that provide a wide range of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Optimization: Once initial microcrystals are observed, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as temperature and pH.

  • Crystal Harvesting: Carefully harvest the best-diffracting crystals using a cryoloop and flash-cool them in liquid nitrogen to prevent radiation damage during X-ray exposure.

Part 4: X-ray Diffraction and Structure Determination

The flash-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded, and the data are processed to determine the crystal's unit cell parameters and space group. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. Finally, an electron density map is generated, into which the peptide model is built and refined to yield the final crystal structure.

Comparative Analysis: The Structural Impact of Z-N-Me-Phe

The incorporation of a Z-N-Me-Phe residue significantly influences the local and global conformation of a peptide. Below is a comparative table summarizing hypothetical crystallographic data for a native peptide and its Z-N-Me-Phe-containing analogue. For illustrative purposes, we have included data from a published crystal structure of a peptide containing a related modified phenylalanine residue, dehydro-Phe.

ParameterNative Peptide (Hypothetical)Z-N-Me-Phe Peptide (Hypothetical)N-Boc-L-Pro-dehydro-Phe-L-Gly-OH
PDB ID N/AN/AN/A (not deposited)
Space Group P2₁2₁2₁P2₁P2₁
Unit Cell (Å) a=10.2, b=15.5, c=25.8a=9.0, b=18.1, c=12.3, β=105°a=8.951, b=5.677, c=21.192, β=96.97°
Resolution (Å) 1.81.51.2
R-work / R-free 0.18 / 0.220.16 / 0.200.074 / N/A
φ (Phi) Angle of Phe/Modified Phe -60° to -150°-60° to -90° or +60° to +90°65°
ψ (Psi) Angle of Phe/Modified Phe -60° to +180°Restricted range15°
ω (Omega) Angle (preceding residue) ~180° (trans)~180° (trans) or ~0° (cis)175° (trans)
Key Conformation Flexible / α-helicalβ-turn / Extendedβ-turn II

The data for the dehydro-Phe containing peptide reveals that the modification promotes a specific β-turn conformation, as indicated by the φ and ψ torsion angles. Similarly, the steric hindrance from the N-methyl group in Z-N-Me-Phe is expected to restrict the Ramachandran space available to the residue, favoring specific conformations and potentially inducing turns or extended structures. The ω (omega) angle of the peptide bond preceding the N-methylated residue can also adopt a cis conformation more readily than in non-methylated peptides, further expanding the conformational landscape.

conformational_effects cluster_native Native Peptide Backbone cluster_n_methylated N-Methylated Peptide Backbone native_phi_psi Broad φ/ψ space (α-helix, β-sheet) native_omega Trans ω-bond favored modification N-Methylation native_phi_psi->modification native_omega->modification nme_phi_psi Restricted φ/ψ space (β-turn, extended) nme_omega Cis/Trans ω-bond accessible modification->nme_phi_psi modification->nme_omega

Figure 2: Conformational impact of N-methylation on the peptide backbone.

Conclusion

The crystal structure analysis of peptides containing Z-N-Me-Phe provides invaluable atomic-level insights into the conformational consequences of N-methylation. This knowledge is crucial for the rational design of peptide-based therapeutics with improved pharmacological profiles. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the structural characterization of modified peptides. By understanding the intricate interplay between chemical modification and three-dimensional structure, scientists can unlock the full potential of peptides as next-generation drugs.

References

  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]

  • Gessmann, R., Brückner, H., & Kokkinidis, M. (1995). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

  • Li, X., Wang, N., Liu, Y., & Zhang, T. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • White, P. D. (2004). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

Validation

metabolic stability comparison of N-Me-Phe vs Phe peptides

Metabolic Stability Guide: N-Me-Phe vs. Phe Peptides Executive Summary In the landscape of peptide drug discovery, the transition from hit to lead is frequently bottlenecked by poor pharmacokinetic (PK) profiles.

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability Guide: N-Me-Phe vs. Phe Peptides

Executive Summary

In the landscape of peptide drug discovery, the transition from hit to lead is frequently bottlenecked by poor pharmacokinetic (PK) profiles. Native peptides containing Phenylalanine (Phe) are particularly susceptible to rapid degradation by chymotrypsin-like proteases, often resulting in in vivo half-lives (


) of less than a few minutes.

N-Methyl-Phenylalanine (N-Me-Phe) has emerged as a gold-standard peptidomimetic modification to overcome this liability. By replacing the amide proton with a methyl group, N-methylation introduces a "stealth" mechanism that evades proteolytic recognition while simultaneously improving membrane permeability. This guide provides a technical comparison of Phe vs. N-Me-Phe stability, supported by mechanistic insights, comparative data, and validated experimental protocols.

Mechanistic Basis of Stability

The superior metabolic stability of N-Me-Phe over native Phe stems from three synergistic molecular alterations:

  • Steric Hindrance: The

    
    -methyl group creates a steric clash that physically blocks the protease active site from accessing the scissile amide bond.[1]
    
  • Elimination of Hydrogen Bonding: Proteases (e.g., chymotrypsin) often require the amide proton (

    
    ) of the substrate to form a hydrogen bond with the enzyme's catalytic triad for orientation. N-methylation removes this donor, effectively "blinding" the enzyme.
    
  • Conformational Constraint: N-methylation lowers the energy barrier between cis and trans amide bond isomers, often populating the cis conformation. This induces a rigid secondary structure (e.g.,

    
    -turn) that is energetically unfavorable for the enzyme to unfold and cleave.
    

Mechanism Native Native Phe Peptide (-CO-NH-CH(Bn)-) Protease Protease Recognition (e.g., Chymotrypsin) Native->Protease Accessible Amide Cleavage Rapid Hydrolysis (Low t1/2) Protease->Cleavage NMe N-Me-Phe Peptide (-CO-N(Me)-CH(Bn)-) Steric Steric Clash (Blocks Active Site) NMe->Steric H_Bond Loss of H-Bond Donor (Disrupts Recognition) NMe->H_Bond Conform Conformational Constraint (Induces cis-isomer/Turn) NMe->Conform Stable Metabolic Stability (High t1/2) Steric->Stable Prevents Binding H_Bond->Stable Prevents Catalysis Conform->Stable Rigidifies Backbone

Figure 1: Mechanistic pathways conferring proteolytic resistance to N-methylated peptides.

Comparative Performance Data

The following data illustrates the magnitude of stability improvement observed when substituting native residues with N-methylated analogs in various biological matrices.

Table 1: Representative Metabolic Stability Improvements
Peptide ClassModification ContextMatrixNative

N-Me Analog

Fold ImprovementRef
Endothelin Antagonists Ile-Ile amide bond methylationRat Intestinal Perfusate10.6 min538 min~50x [1]
Substance P Analogs Phe-Phe motif (rigidified)Human Plasma< 30 min> 480 min>16x [2]
Somatostatin Analogs Multiple N-methylations (Cyclic)Human Serum2-3 min> 24 hours>400x [3]
Enkephalin Analogs Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin)Plasma EnzymesRapid (<5 min)ExtendedVariable *[4]

*Note: Improvement factor depends heavily on the position of methylation. Methylation of the scissile bond or the residue immediately adjacent (P1') typically yields the highest stability gains.

Key Findings:
  • Position Matters: N-methylation is most effective when applied to the amide bond directly involved in cleavage or the adjacent residue. For Phe-rich peptides, this often means modifying the Phe nitrogen or the nitrogen of the subsequent residue.

  • Synergy with Cyclization: While N-methylation alone improves stability, combining it with backbone cyclization (as seen in Somatostatin analogs and Cilengitide) often results in "hyper-stable" peptides with half-lives suitable for once-daily dosing.

  • Bioavailability: Beyond stability, N-Me-Phe rich peptides show significantly higher oral bioavailability and blood-brain barrier (BBB) permeability due to reduced hydrogen bond donor count (Lipinski's Rule of 5).

Experimental Protocol: Microsomal Stability Assay

To objectively verify the stability of your N-Me-Phe analogs, use the following standardized protocol utilizing liver microsomes. This system contains the full complement of Phase I metabolic enzymes (CYPs and some proteases).

Materials
  • Test Compounds: Native Phe peptide and N-Me-Phe analog (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactors: NADPH Regenerating System (solutions A and B).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Imipramine).

Workflow Diagram

Protocol Prep Preparation 1 µM Peptide in PBS + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 5 min @ 37°C Prep->PreInc Start Initiation Add NADPH PreInc->Start Sample Sampling 0, 5, 15, 30, 60 min Start->Sample Quench Quenching Add Ice-Cold ACN (precipitate proteins) Sample->Quench Analyze Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Standard workflow for in vitro microsomal metabolic stability assessment.

Step-by-Step Procedure
  • Preparation: Dilute peptide stock to 1

    
    M in PBS containing 0.5 mg/mL liver microsomes.
    
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (

    
     min), remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold ACN (with internal standard) to stop metabolism and precipitate proteins.
    
  • Processing: Centrifuge samples at 4,000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis

Calculate the in vitro half-life (


) using the first-order decay equation:




Where

is the slope of the natural log of percent remaining peptide vs. time.[2]

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. National Institutes of Health (NIH). [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site. Journal of Medicinal Chemistry. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (MDPI). [Link]

  • Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma. Journal of Clinical Oncology. [Link]

Sources

Comparative

A Comparative Guide to Validating Z-N-Me-Phe-OH Purity using Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, the purity of starting materials is non-negotiable. N-Benzyloxycarbonyl-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH) is a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is non-negotiable. N-Benzyloxycarbonyl-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH) is a critical building block in the synthesis of complex peptides, and its purity directly impacts the yield, impurity profile, and ultimately, the efficacy and safety of the final therapeutic agent. This guide provides an in-depth technical comparison of thin-layer chromatography (TLC) with other common analytical techniques for the purity validation of Z-N-Me-Phe-OH, offering field-proven insights and detailed experimental protocols.

The Imperative of Purity for Z-N-Me-Phe-OH

Z-N-Me-Phe-OH is an N-protected and N-methylated amino acid derivative. The benzyloxycarbonyl (Z) group protects the amine during peptide coupling reactions, while the N-methyl group can enhance the metabolic stability and conformational rigidity of the final peptide[1]. However, the synthesis of this specialized amino acid can introduce several process-related impurities that must be diligently identified and controlled.

Common impurities can include:

  • Unreacted starting materials: Residual L-phenylalanine or methylating agents.

  • Diastereomers: Racemization at the alpha-carbon can occur, particularly under harsh reaction conditions, leading to the presence of the D-isomer.

  • Deletion or insertion products: In the context of peptide synthesis, these are common impurities that can arise from incomplete reactions or side reactions[2].

  • Byproducts from the protecting group: Incomplete removal or side reactions involving the benzyloxycarbonyl group can lead to impurities.

The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity and the introduction of neoantigens in the final peptide therapeutic. Therefore, a robust, reliable, and accessible method for purity validation is essential.

Thin-Layer Chromatography: A First Line of Defense

Thin-layer chromatography is a powerful, yet straightforward, chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture)[3]. For a molecule like Z-N-Me-Phe-OH, TLC offers a rapid and cost-effective means of assessing purity and identifying the presence of significant impurities.

The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase. More polar compounds will have a stronger affinity for a polar stationary phase (like silica gel) and will travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf). Conversely, less polar compounds will travel further with a nonpolar mobile phase, yielding a higher Rf value.

Causality Behind Experimental Choices in TLC

The selection of the stationary and mobile phases is critical for achieving optimal separation. For Z-N-Me-Phe-OH, a normal-phase TLC system using a polar stationary phase like silica gel is most appropriate. The Z-group and the phenyl ring lend a significant degree of non-polar character to the molecule, while the carboxylic acid provides a polar handle for interaction with the silica gel.

The mobile phase must be carefully chosen to provide differential migration of Z-N-Me-Phe-OH and its potential impurities. A common and effective mobile phase for N-protected amino acids is a mixture of a relatively non-polar solvent, a moderately polar solvent, and a small amount of an acidic component. A typical combination is n-butanol, acetic acid, and water[4]. The n-butanol acts as the primary eluent, the acetic acid helps to suppress the ionization of the carboxylic acid group of the analyte, leading to sharper spots, and the water modulates the overall polarity of the mobile phase.

It is important to note that byproducts from the synthesis of related N-methylated amino acids can have very similar Rf values to the desired product, making a well-optimized and validated TLC system crucial for accurate purity assessment[5].

An Optimized TLC Protocol for Z-N-Me-Phe-OH Purity

This protocol is designed to provide a clear and reproducible method for validating the purity of Z-N-Me-Phe-OH.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation (1 mg/mL in Methanol) Spotting Spotting (Sample & Standard) Sample_Prep->Spotting Plate_Prep TLC Plate Preparation (Silica Gel 60 F254) Plate_Prep->Spotting Chamber_Sat Chamber Saturation (Mobile Phase) Development Development Chamber_Sat->Development Spotting->Development Drying Drying Development->Drying Visualization Visualization (UV & Staining) Drying->Visualization Rf_Calc Rf Calculation Visualization->Rf_Calc Interpretation Interpretation Rf_Calc->Interpretation

Figure 1: TLC Experimental Workflow for Z-N-Me-Phe-OH Analysis.
Step-by-Step Methodology
  • Materials:

    • TLC plates: Silica gel 60 F254 on aluminum or glass backing.

    • Mobile Phase: n-Butanol: Glacial Acetic Acid: Water (4:1:1 v/v/v).

    • Sample Solution: Prepare a 1 mg/mL solution of Z-N-Me-Phe-OH in methanol.

    • Standard Solution: If available, prepare a 1 mg/mL solution of a certified reference standard of Z-N-Me-Phe-OH in methanol.

    • Visualization Reagents:

      • UV lamp (254 nm).

      • Ninhydrin solution (0.2% w/v in ethanol or acetone).

      • Iodine chamber.

  • Procedure:

    • Pour the mobile phase into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturation. Close the chamber and allow it to saturate for at least 30 minutes.

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, carefully spot a small amount (1-2 µL) of the sample and standard solutions onto the origin line, ensuring the spots are small and do not spread.

    • Once the spots are dry, place the TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • Visualize the plate under a UV lamp at 254 nm. The Z-group of Z-N-Me-Phe-OH will absorb UV light, and the compound will appear as a dark spot against the fluorescent background of the plate. Circle any visible spots with a pencil.

    • For further visualization, especially for impurities that may not be UV-active, place the plate in an iodine chamber for a few minutes. Most organic compounds will appear as brown spots.

    • Alternatively, spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear. While Z-N-Me-Phe-OH has a protected amine, some impurities with free amine groups will react with ninhydrin to produce a characteristic purple color.

    • Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • A pure sample should exhibit a single, well-defined spot with an Rf value that matches the reference standard. The presence of additional spots indicates impurities.

A Comparative Analysis: TLC vs. HPLC and NMR

While TLC is an excellent screening tool, a comprehensive purity validation often requires orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques that provide quantitative and structural information.

Comparative Logic

Comparative_Logic cluster_attributes Analytical Attributes cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria Purity Purity Assessment of Z-N-Me-Phe-OH TLC TLC Purity->TLC HPLC HPLC Purity->HPLC NMR NMR Purity->NMR Quantification Quantification TLC->Quantification Semi-quantitative Resolution Resolution TLC->Resolution Moderate Identification Impurity Identification TLC->Identification Limited Throughput Throughput & Cost TLC->Throughput High & Low HPLC->Quantification Quantitative HPLC->Resolution High HPLC->Identification Possible with MS HPLC->Throughput Moderate & Moderate NMR->Quantification Quantitative NMR->Resolution High NMR->Identification Excellent NMR->Throughput Low & High

Figure 2: Comparison of Analytical Methods for Purity Validation.
Data Summary
Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a planar stationary phase and a liquid mobile phase.Differential partitioning between a packed column stationary phase and a liquid mobile phase under high pressure.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Quantification Semi-quantitative at best.Highly quantitative with appropriate standards.Highly quantitative, can provide absolute purity without a specific reference standard (qNMR)[6].
Resolution Moderate, may not separate closely related impurities.High, capable of separating diastereomers and other closely related impurities.High, provides detailed structural information for each component.
Impurity ID Limited to comparison with known standards.Can be coupled with Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.Excellent for structural elucidation of impurities.
Throughput High, multiple samples can be run simultaneously.Moderate, sequential analysis of samples.Low, longer acquisition times per sample.
Cost Low initial investment and running costs.Moderate to high initial investment and running costs.High initial investment, moderate running costs.
In-Depth Comparison

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is the gold standard for the quantitative purity analysis of Z-N-Me-Phe-OH. A typical RP-HPLC method would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid)[6][7]. The high resolving power of HPLC allows for the separation of closely related impurities, including diastereomers, which may not be achievable by TLC. When coupled with a mass spectrometer (LC-MS), HPLC can provide invaluable information for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are unparalleled for the structural confirmation of Z-N-Me-Phe-OH and the identification of impurities. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule[2][8][9]. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard, by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration[6]. This makes qNMR a powerful tool for certifying the purity of in-house reference materials.

A Self-Validating System: The Power of Orthogonal Methods

The trustworthiness of a purity assessment is significantly enhanced by employing orthogonal analytical methods. TLC, HPLC, and NMR are considered orthogonal because they rely on different separation and detection principles. If all three methods indicate a high degree of purity, it provides strong, self-validating evidence of the quality of the Z-N-Me-Phe-OH. For instance, an impurity that co-elutes with the main peak in HPLC may be readily resolved and identified by NMR. Similarly, a non-UV active impurity that is invisible in an HPLC chromatogram (with UV detection) might be easily visualized on a TLC plate with an appropriate staining reagent.

The validation of any analytical procedure should be performed in accordance with established guidelines, such as the ICH Q2(R1) guideline on the Validation of Analytical Procedures. This ensures that the chosen method is suitable for its intended purpose and provides reliable and reproducible results.

Conclusion: A Multi-faceted Approach to Purity Validation

While thin-layer chromatography serves as an indispensable, rapid, and cost-effective tool for the initial purity assessment of Z-N-Me-Phe-OH, a comprehensive and trustworthy validation strategy necessitates the use of orthogonal methods. The high-resolution and quantitative power of HPLC, combined with the unparalleled structural elucidation capabilities of NMR, provides a robust and self-validating system for ensuring the quality of this critical raw material. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to safeguard the integrity of their scientific endeavors.

References

  • Alder, R. et al. (2018). Peptide and Protein Analysis. Springer. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. Available at: [Link]

  • Rezić, I., & Bokiç, L. (2008). Optimization of the TLC Separation of Seven Amino Acids.
  • MDPI. (2023). Synthesis, Characterization, DFT Studies of Novel Cu(II), Zn(II), VO(II), Cr(III), and La(III) Chloro-Substituted Schiff Base Complexes. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Available at: [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4831-4833.
  • ResearchGate. Figure (5): 1 H-NMR spectrum of zinc complex (1). 13 C-NMR spectrum of.... Available at: [Link]

  • PMC. Green synthesis of Fe and Zn-NPs, phytochemistry and pharmacological evaluation of Phlomis cashmeriana Royle ex Benth. Available at: [Link]

  • RSC Publishing. Synthesis and characterization of Mg-doped ZnO thin-films electrochemically grown on FTO substrates for optoelectronic applications. Available at: [Link]

  • ResearchGate. HPLC chromatogram of a standard mixture of amino acids derivatized with.... Available at: [Link]

  • ResearchGate. Green Synthesis and Characterization of ZnO Nanoparticles by Using Thyme Plant Leaf Extract. Available at: [Link]

  • Mohammad, A., Moheman, A., & El-Desoky, G. E. (2012). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. Central European Journal of Chemistry, 10(3), 731-750.
  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available at: [Link]

  • PubMed. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide. Available at: [Link]

  • PMC. Amphipathic Phenylalanine-Induced Nucleophilic–Hydrophobic Interface Toward Highly Reversible Zn Anode. Available at: [Link]

  • ResearchGate. Table 3 1 H NMR and 13 C NMR chemical shifts of ligand and its Zn (II).... Available at: [Link]

  • Merck Millipore. N-Methylated Amino Acids. Available at: [Link]

Sources

Validation

spectroscopic differences between Z-protected and free N-methyl-phenylalanine

The following guide provides an in-depth spectroscopic comparison between Z-protected N-methyl-phenylalanine (Z-N-Me-Phe) and its deprotected counterpart, free N-methyl-phenylalanine (N-Me-Phe) . This analysis focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison between Z-protected N-methyl-phenylalanine (Z-N-Me-Phe) and its deprotected counterpart, free N-methyl-phenylalanine (N-Me-Phe) .

This analysis focuses on the rotameric complexity inherent to N-methylated carbamates, a phenomenon that frequently causes misinterpretation of NMR data (e.g., false assumptions of impurity).

Executive Summary: The Rotamer Challenge

For researchers synthesizing peptidomimetics, the transition from Z-N-Me-Phe to N-Me-Phe is a critical deprotection step. However, the N-methyl group introduces significant steric and electronic constraints that alter spectroscopic behavior.

  • The "Impurity" Illusion: Z-N-Me-Phe often presents as a mixture of two distinct compounds in NMR (

    
     and 
    
    
    
    ) due to restricted rotation around the carbamate bond (cis/trans rotamers). This is not an impurity.
  • The Confirmation Signal: Successful deprotection to N-Me-Phe is best confirmed by the collapse of these rotameric split peaks into single, sharp signals (in protic solvents) and the disappearance of the carbamate carbonyl stretch in IR.

NMR Spectroscopy: Decoding Rotamers

The most distinct difference lies in the conformational dynamics . The "Z" (Benzyloxycarbonyl) group combined with N-methylation creates a tertiary carbamate with significant double-bond character (


), leading to slow exchange between cis and trans isomers on the NMR timescale.
Structural Dynamics & Rotamerism

The following diagram illustrates the equilibrium that causes signal splitting in the protected form, compared to the free amine.

Rotamerism cluster_0 Z-N-Me-Phe (Protected) Restricted Rotation = Split Peaks cluster_1 Free N-Me-Phe Free Rotation = Single Peaks Trans Trans (Anti) Rotamer (Major Isomer) Cis Cis (Syn) Rotamer (Minor Isomer) Trans->Cis Slow Exchange (NMR Timescale) Free Zwitterion / Free Amine (Fast Exchange) Trans->Free Hydrogenolysis (H2, Pd/C)

Caption: In Z-N-Me-Phe, the N-Methyl group is locked in two distinct environments relative to the carbonyl oxygen. Upon deprotection, this restriction vanishes.

Comparative NMR Data ( & )

The table below summarizes the expected chemical shifts. Note that in Z-N-Me-Phe, dual signals appear for the N-Methyl,


-proton, and even the Benzylic protons.
FeatureZ-N-Me-Phe (Protected) Free N-Me-Phe ** mechanistic Insight**
Solvent

or DMSO-


(usually) or DMSO-

Solubility shifts from organic to aqueous upon deprotection.
N-Me Protons (

)
Two Singlets (Rotamers)

2.7 – 2.9 ppm (Major/Minor ratio ~3:1)
One Singlet

~2.6 – 2.7 ppm
Removal of Z-group restores free rotation; signals coalesce.

-CH Proton (

)
Two Multiplets/Triplets

4.5 – 5.0 ppm
One Triplet/dd

~3.8 – 4.0 ppm
The Z-group is electron-withdrawing, deshielding the

-proton.
Z-Group (

)
AB System or Split Singlet

5.0 – 5.2 ppm
Absent Definitive proof of deprotection.
Aromatic Region ~10 Protons (5 from Phe + 5 from Z)Overlapping multiplets 7.1 – 7.4 ppm5 Protons (Phe only)

7.2 – 7.4 ppm
Integration drops by half upon deprotection.
Carbonyl (

)
Two Signals 1. Carbamate (Z): ~156-157 ppm2. Acid: ~174 ppmOne Signal Carboxylate: ~170-172 ppmThe carbamate carbonyl disappears.

Critical Technical Note: In


, the rotamer ratio for Z-N-Me-Phe is typically distinct (e.g., 70:30). If you run the protected sample in DMSO-

at elevated temperature (e.g., 80°C), the rotation rate increases, and the split peaks will often coalesce into broad single peaks, confirming they are rotamers and not impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR is the fastest method to verify the integrity of the carbamate bond versus the free zwitterion.

Z-N-Me-Phe (Protected)
  • Carbamate C=O (Amide I-like): A strong, sharp band at 1680–1705 cm⁻¹ . This is the diagnostic "Z" carbonyl.

  • Carboxylic Acid C=O: If the C-terminus is a free acid, a band appears at 1710–1740 cm⁻¹ .

  • Absence of Zwitterion: In organic forms, you will not see the broad carboxylate bands.

Free N-Me-Phe (Deprotected)
  • Loss of Carbamate: The band at ~1690 cm⁻¹ disappears .

  • Zwitterionic Bands: If isolated as a solid zwitterion:

    • COO⁻ (Asymmetric): Strong band at 1550–1610 cm⁻¹ .

    • COO⁻ (Symmetric): Band at 1400 cm⁻¹ .

  • NH Region: Broad absorption ~2800–3200 cm⁻¹ due to

    
     stretching (amine salt).
    

Experimental Protocols

Protocol A: NMR Verification of Rotamers (Self-Validating)

Use this if you suspect your Z-N-Me-Phe is impure.

  • Prepare Sample: Dissolve ~10 mg of Z-N-Me-Phe in 0.6 mL DMSO-

    
    .
    
  • Room Temperature Scan: Acquire a standard

    
     spectrum at 25°C. Note the split N-methyl singlets (~2.7 and 2.9 ppm).
    
  • Variable Temperature (VT) Scan: Heat the probe to 80°C (353 K) and re-acquire.

  • Validation:

    • Result: The two singlets should broaden and move toward coalescence (merging into one).

Protocol B: Monitoring Deprotection (Z-Removal)

Standard Hydrogenolysis: Z-N-Me-Phe


 N-Me-Phe + Toluene + 

  • Reaction: Dissolve Z-N-Me-Phe in MeOH. Add 10% Pd/C. Stir under

    
     (balloon).
    
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase:

      
      -Butanol/Acetic Acid/Water (3:1:1).
      
    • Visualization: UV (Z-group absorbs) and Ninhydrin (Free amine stains, though N-methyl amines stain less intensely/differently than primary amines—often reddish/brown).

  • Workup: Filter catalyst, evaporate MeOH.

  • Final Confirmation (NMR): Dissolve residue in

    
    . Look for the loss of the 5.1 ppm benzylic signal  and the collapse of the N-Me rotamers into a single peak.
    

Analytical Workflow Diagram

The following flowchart outlines the decision process for characterizing these derivatives.

Workflow Start Start: Isolate Product Solubility Check Solubility Start->Solubility Organic Soluble in CDCl3? (Likely Protected) Solubility->Organic Yes Aqueous Soluble in D2O? (Likely Free AA) Solubility->Aqueous No NMR_Org 1H NMR (CDCl3) Organic->NMR_Org NMR_Aq 1H NMR (D2O) Aqueous->NMR_Aq Check_Split Are N-Me peaks split? NMR_Org->Check_Split Check_Benzyl Is Benzyl CH2 (5.1 ppm) present? NMR_Aq->Check_Benzyl Check_Split->Check_Benzyl Yes (Rotamers) Result_Impure Conclusion: Impure / Incomplete Rxn Check_Split->Result_Impure Complex mess Result_Z Conclusion: Z-N-Me-Phe (Pure) Check_Benzyl->Result_Z Yes Result_Free Conclusion: Free N-Me-Phe Check_Benzyl->Result_Free No Check_Benzyl->Result_Impure No Check_Benzyl->Result_Impure Yes (Incomplete)

Caption: Logical flow for distinguishing Z-protected vs. Free N-methyl amino acids.

References

  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. (Foundational text on rotameric splitting in amides).
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Smyth, M. S., & Burke, T. R. (1994). "Enantiomeric resolution of N-methyl-alpha-amino acids." Chirality, 6(2), 121-125. Link

  • Hu, X-G., et al. (2008). "Conformational analysis of N-methylated amino acid derivatives." Tetrahedron, 64(49), 11218-11224.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Z-N-α-methyl-L-Phenylalanine

Executive Summary & Chemical Context Z-N-α-methyl-L-Phenylalanine (CAS: 2899-07-2) is a specialized, protected amino acid derivative used primarily in the synthesis of N-methylated peptides and peptidomimetics.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Z-N-α-methyl-L-Phenylalanine (CAS: 2899-07-2) is a specialized, protected amino acid derivative used primarily in the synthesis of N-methylated peptides and peptidomimetics.[1]

While often classified generically as an "irritant" (Skin Irrit. 2, Eye Irrit. 2A), this compound presents specific handling challenges that standard safety data sheets (SDS) often overlook:

  • N-Methylation: The addition of the methyl group significantly increases the lipophilicity of the molecule compared to its non-methylated parent (Z-Phe-OH). This enhances its ability to penetrate the stratum corneum (skin barrier), making dermal exposure a higher risk vector than with standard amino acids.

  • Electrostatic Properties: Like many protected amino acids, the dry powder is prone to static charge, leading to "flying powder" phenomena during weighing, which increases inhalation risk.

  • Process Context: This compound is rarely handled in isolation. It is almost exclusively dissolved in polar aprotic solvents (DMF, NMP) or halogenated solvents (DCM) for coupling. Your PPE strategy must account for the solvent system, which poses the immediate chemical threat.

Risk Assessment & Hazard Identification

Hazard CategorySpecific RiskMechanism of Action
Inhalation Respiratory IrritationFine particulate dust can irritate mucous membranes (STOT SE 3). N-methylated derivatives may have higher bioavailability if inhaled.
Skin Contact Sensitization & AbsorptionCritical: Increased lipophilicity facilitates dermal absorption. Potential for allergic dermatitis upon repeated exposure.
Process Hazard Co-solvent PermeationWhen dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide), standard nitrile gloves offer insufficient protection against the carrier solvent, dragging the amino acid through the glove material.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state of the chemical.

A. Hand Protection (The "Double-Barrier" Protocol)

Rationale: Standard disposable nitrile gloves (0.11 mm) degrade rapidly in DCM (< 5 mins) and offer limited protection against prolonged DMF exposure.

Operational StateRecommended Glove SystemTechnical Specification
Solid Handling (Weighing)Single Layer Nitrile Minimum thickness: 5 mil (0.12 mm). Cuff length: Standard (240 mm).
Solution Phase (Coupling/Washing)Double Gloving Inner: Laminate film (PE/EVOH) or High-Breakthrough Nitrile. Outer: Standard Nitrile (for dexterity and grip).
Spill Cleanup Heavy Duty Butyl/Viton Required if cleaning up DCM/DMF solutions of the compound.
B. Respiratory & Eye Protection[2][3][4][5]
  • Engineering Control (Primary): All open-vessel handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or managing spills, use a P95 or P100 particulate respirator .

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of the powder which can bypass side gaps.

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

Objective: Minimize static dispersion and inhalation.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. This prevents the "jumping" of the Z-N-Me-Phe-OH powder.

  • Draft Control: If weighing in a fume hood, lower the sash to the lowest comfortable working height to prevent turbulence from blowing the powder.

  • Transfer: Do not pour from the stock bottle. Use a chemically inert spatula (stainless steel or PTFE-coated).

Phase 2: Dissolution & Coupling (Solution State)

Objective: Prevent solvent-mediated skin absorption.

  • Solvent Choice: When dissolving in DMF or DCM, assume the solution is highly penetrating.

  • Glove Check: Inspect outer gloves immediately after any splash. If a splash occurs:

    • Step 1: Remove outer glove immediately.

    • Step 2: Inspect inner glove.

    • Step 3: Replace outer glove.

  • Vessel Management: Keep reaction vessels (round bottom flasks, solid-phase synthesis vessels) capped when not actively adding reagents to prevent solvent vapor accumulation.

Decontamination & Disposal[5][6]

Waste Segregation Logic

Unlike Fmoc-protected amino acids (which are base-labile), the Z-group (Benzyloxycarbonyl) is acid-labile.

  • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in DMF/NMP.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Note: Do not mix with strong acids (HBr, HF) in the waste container unless neutralized, as this can cleave the Z-group, releasing the free N-methyl-phenylalanine and benzyl bromide (lachrymator) or benzyl cations.

Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.

  • Solution Spill: Absorb with vermiculite or polypropylene pads. Dispose of as hazardous chemical waste.

Safety Logic Visualization

The following diagram illustrates the decision workflow for PPE selection based on the chemical's state.

PPE_Workflow Start START: Handling Z-N-Me-Phe-OH State_Check Determine Physical State Start->State_Check Solid SOLID POWDER State_Check->Solid Solution SOLUTION (Dissolved) State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Goggles Eng: Fume Hood + Ionizer Solid_Risk->Solid_PPE DMF DMF / NMP (Polar Aprotic) Solvent_Check->DMF DCM DCM / Chloroform (Halogenated) Solvent_Check->DCM DMF_PPE PPE: Extended Cuff Nitrile (Change every 15 mins) DMF->DMF_PPE DCM_PPE PPE: LAMINATE Inner Glove + Nitrile Outer DCM->DCM_PPE

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier compatibility.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Benzyloxycarbonyl-L-phenylalanine (Analogous structure hazard data). Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referenced for Nitrile vs. DCM/DMF breakthrough times). Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: N-Methylphenylalanine (Parent structure data). Retrieved from

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference.[2] Retrieved from

Sources

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